Dibutyl phenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl phenyl phosphate | |
|---|---|---|
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InChI |
InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
YICSVBJRVMLQNS-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC=CC=C1 | |
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Molecular Formula |
C14H23O4P | |
| Record name | DIBUTYLPHENYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID50873428 | |
| Record name | Dibutyl phenyl phosphate | |
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Molecular Weight |
286.30 g/mol | |
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Physical Description |
Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992), Liquid, Clear slightly yellow liquid; [HSDB] Very low solubility in water; [ACGIH] | |
| Record name | DIBUTYLPHENYL PHOSPHATE | |
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| Record name | Phosphoric acid, dibutyl phenyl ester | |
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Boiling Point |
131-132 °C | |
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Flash Point |
greater than 200 °F (NTP, 1992), 177 °C, 129 °C (closed cup); 177 °C (open cup) | |
| Record name | DIBUTYLPHENYL PHOSPHATE | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 96.0 mg/L at 25 °C, Very low solubility in water | |
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Density |
1.0691 at 25 °C/25 °C | |
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Vapor Pressure |
0.007 [mmHg], VP: 0.007 torr at 25 °C | |
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Color/Form |
Clear slightly yellow liquid | |
CAS No. |
2528-36-1 | |
| Record name | DIBUTYLPHENYL PHOSPHATE | |
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| Record name | DIBUTYL PHENYL PHOSPHATE | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Dibutyl Phenyl Phosphate (CAS 2528-36-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dibutyl phenyl phosphate (DBPP), an organophosphate compound with the chemical formula C₁₄H₂₃O₄P. Primarily utilized as a plasticizer and flame retardant in various industrial applications, a thorough understanding of its physical characteristics is essential for its safe handling, application, and environmental assessment.[1][2]
General and Chemical Properties
This compound is a clear, colorless to slightly yellow liquid with a butanolic odor.[1][3][4] It is recognized for its utility in enhancing the flexibility and fire resistance of polymers and is a component in some fire-resistant aircraft hydraulic fluids.[1][2][3] The molecular structure features a central phosphate group bonded to two butyl groups and one phenyl group via ester linkages, resulting in a tetrahedral geometry around the phosphorus atom.[1]
Table 1: Identification and Structural Details
| Property | Value | Source(s) |
| CAS Number | 2528-36-1 | [1][3][5] |
| Molecular Formula | C₁₄H₂₃O₄P | [1][3][5] |
| Molecular Weight | 286.30 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| Canonical SMILES | CCCCOP(=O)(OCCCC)OC1=CC=CC=C1 | [1] |
| InChI Key | YICSVBJRVMLQNS-UHFFFAOYSA-N | [1] |
Quantitative Physical Properties
The following tables summarize the key quantitative physical properties of this compound, compiled from various sources. These properties are critical for predicting its behavior in different environmental and industrial contexts.
Table 2: Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source(s) |
| Physical Description | Clear colorless to slightly yellow liquid | Ambient | [1][3][4][6] |
| Odor | Butanolic | - | [1][3] |
| Boiling Point | 131-132 °C | - | [1][3][4] |
| 333.3 °C | at 760 mmHg | [5][6] | |
| Flash Point | > 200 °F (> 93.3 °C) | - | [1][3] |
| 129 °C | closed cup | [1][4] | |
| 169.1 °C | - | [6] | |
| 177 °C | open cup | [1][4] | |
| Vapor Pressure | 1.4 x 10⁻⁵ mmHg | at 25 °C (estimated) | [3] |
| 0.007 mmHg | - | [3] | |
| 2.67 x 10⁻⁴ mmHg | at 25 °C | [6] | |
| Density | 1.0691 g/cm³ | at 25 °C/25 °C | [1][3] |
| 1.076 g/cm³ | - | [6][7] | |
| 1.1 ± 0.1 g/cm³ | - | [5] |
Table 3: Solubility and Partitioning Behavior
| Property | Value | Conditions | Source(s) |
| Water Solubility | < 1 mg/mL | at 72.5 °F (22.5 °C) | [1][3][6] |
| 96.0 mg/L | at 25 °C | [1][3] | |
| Solubility in Organics | Good solubility | In chloroform and methanol | [1] |
| Log P (Octanol-Water Partition Coefficient) | 4.27 | - | [1][3][6] |
| 4.3 (XLogP3) | - | [1] | |
| 4.41 | - | [5] |
Table 4: Optical and Other Properties
| Property | Value | Conditions | Source(s) |
| Index of Refraction | 1.482 | - | [5] |
| Hydroxyl Radical Reaction Rate Constant | 5.93 x 10⁻¹¹ cm³/molecule-sec | at 25 °C | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and verification of physical property data. While specific, in-house laboratory reports for DBPP are not publicly available, the determination of these properties typically follows standardized international guidelines.
Water Solubility Determination (OECD 105)
The water solubility of DBPP, reported as 96.0 mg/L, is typically determined using a method like the Flask Method , as outlined in OECD Test Guideline 105, due to its solubility being greater than 10⁻² g/L.[1][3][8][9][10]
Principle: A supersaturated solution is created, allowed to equilibrate, and the concentration of the dissolved substance in the aqueous phase is measured.
Methodology:
-
Preparation: An excess amount of this compound is added to a volume of purified water in a vessel.
-
Equilibration: The vessel is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 25 °C) for a sufficient duration to achieve equilibrium. A preliminary test can determine the time required to reach saturation.[8]
-
Phase Separation: The mixture is allowed to stand to separate the undissolved DBPP. To ensure the removal of all undissolved droplets or particles, the aqueous phase is centrifuged or filtered.
-
Analysis: The concentration of DBPP in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC/MS).
Boiling Point Determination (OECD 103)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Standard methods are described in OECD Test Guideline 103.[4][6][11]
Principle: The temperature of the vapor-liquid equilibrium is measured at a given external pressure.
Methodology (Dynamic Method):
-
Apparatus Setup: The substance is placed in an apparatus equipped with a temperature sensor and a pressure sensor. The apparatus is connected to a vacuum system and a pressure regulation system.
-
Measurement: The pressure in the apparatus is set to a desired value.
-
Heating: The sample is heated, and the temperature is recorded. The boiling point at the set pressure is the temperature at which a constant temperature is maintained while the liquid boils.
-
Data Collection: This process is repeated for several different pressures.
-
Normalization: The data are plotted as log(p) vs 1/T (Clausius-Clapeyron plot). The normal boiling point (at 101.325 kPa) can be determined by extrapolation of this plot.[12]
Density Determination (ASTM D4052)
The density of liquid DBPP can be accurately measured using a digital density meter based on the oscillating U-tube principle, as described in ASTM D4052.[5][7][13]
Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.
Methodology:
-
Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and purified water.
-
Sample Injection: The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present.[5]
-
Temperature Control: The measuring cell is thermostatically controlled to the desired temperature (e.g., 25 °C).
-
Measurement: The instrument measures the oscillation period and calculates the density based on the calibration data.
Visualizations: Workflows and Relationships
Experimental Workflow Diagrams
The following diagrams illustrate the generalized workflows for determining key physical properties.
Caption: Generalized workflow for determining water solubility.
Caption: Generalized workflow for determining boiling point.
Logical Relationship Diagram
This diagram illustrates the relationships between the physical properties of DBPP and its expected environmental behavior.
Caption: Interrelation of DBPP's physical properties and its environmental fate.
References
- 1. ASTM D445 - eralytics [eralytics.com]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. store.astm.org [store.astm.org]
- 4. oecd.org [oecd.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. laboratuar.com [laboratuar.com]
- 7. store.astm.org [store.astm.org]
- 8. oecd.org [oecd.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. scribd.com [scribd.com]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
An In-depth Technical Guide to the Hydrolysis Pathways and Products of Dibutyl Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of dibutyl phenyl phosphate (DBPP), a compound of interest in various industrial applications and environmental studies. Understanding its degradation pathways and the resulting products is crucial for assessing its environmental fate, toxicological profile, and potential for bioremediation. This document details the acid-catalyzed, base-catalyzed, and enzyme-catalyzed hydrolysis of DBPP, including the primary products formed. It also provides detailed experimental protocols for studying these processes and summarizes available quantitative data.
Introduction to this compound (DBPP)
This compound (DBPP) is an organophosphate ester. These compounds are characterized by a central phosphate molecule bonded to organic groups. DBPP consists of a phosphate core attached to two butyl groups and one phenyl group. Organophosphate esters find use as flame retardants, plasticizers, and hydraulic fluids. Their widespread use has led to their presence in various environmental compartments, necessitating a thorough understanding of their degradation processes. The primary degradation pathway for organophosphate esters in aqueous environments is hydrolysis, which involves the cleavage of the ester bonds.
Hydrolysis Pathways and Products of this compound
The hydrolysis of this compound results in the cleavage of one of its ester bonds. The primary products of this reaction are dibutyl phosphate (DBP) and phenol .[1] The hydrolysis can proceed through several pathways, including abiotic (acid or base-catalyzed) and biotic (enzyme-catalyzed) routes.
The hydrolysis of organophosphate esters can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen of DBPP is protonated, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The general mechanism for acid-catalyzed hydrolysis of organophosphate esters can favor the cleavage of the carbon-oxygen bond (C-O cleavage).[2][3]
-
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion acts as a nucleophile and directly attacks the phosphorus atom. This pathway typically favors the cleavage of the phosphorus-oxygen bond (P-O cleavage).[2][3] The reaction proceeds through a pentacoordinate intermediate.
While the general mechanisms for the hydrolysis of organophosphate esters are well-understood, specific experimental kinetic data for the abiotic hydrolysis of DBPP is limited in publicly available literature. Computational estimations suggest that the abiotic hydrolysis of DBPP in the environment is a slow process, with estimated half-lives ranging from 3.6 to 47 years at pH 9 to 5, respectively.[4] However, it is important to note that these are estimated values and experimental verification under controlled laboratory conditions is needed for a more accurate assessment.
The enzymatic hydrolysis of DBPP is a significant pathway for its degradation in biological systems and the environment. This process is primarily carried out by a class of enzymes known as phosphotriesterases (PTEs) .[5] These enzymes are metalloenzymes, often containing two catalytic zinc ions in their active site.[5]
The mechanism of enzymatic hydrolysis by phosphotriesterases involves the activation of a water molecule by the metal ions in the active site, which then acts as a nucleophile, attacking the phosphorus center of the DBPP molecule.[6] This leads to the cleavage of one of the ester bonds and the formation of dibutyl phosphate and phenol.
A study on a phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE) demonstrated its activity on DBPP. The research indicated that the rate of hydrolysis of DBPP by this enzyme is only about two-fold lower than the rate of hydrolysis of dibutyl p-nitrophenyl phosphate, a substrate with a better leaving group.[7] This suggests that some phosphotriesterases can efficiently degrade DBPP. The efficiency of enzymatic hydrolysis is dependent on factors such as pH, temperature, and the specific characteristics of the enzyme.
Signaling Pathway Diagrams
Quantitative Data on DBPP Hydrolysis
Quantitative kinetic data for the abiotic hydrolysis of DBPP is scarce in the scientific literature. The available information primarily consists of computational estimations and data from biodegradation studies.
| Parameter | Condition | Value | Reference |
| Abiotic Hydrolysis Half-Life | pH 5 | Estimated 47 years | [4] |
| pH 9 | Estimated 3.6 years | [4] | |
| Biodegradation Half-Life | River die-away test (initial concentration 1 ppm) | ~3.5 days | [4] |
| Biodegradation Percentage | Semicontinuous activated sludge (3 mg/L-24 hrs, 21 weeks) | 95% | [4] |
| Semicontinuous activated sludge (13 mg/L-24 hrs, 4 weeks) | 52% | [4] |
Note: The abiotic half-life values are estimations and should be interpreted with caution. The biodegradation data reflects complex environmental conditions and is not solely indicative of the hydrolysis rate.
Experimental Protocols for Studying DBPP Hydrolysis
This section provides a generalized experimental protocol for determining the hydrolysis rate of DBPP under various conditions. This protocol can be adapted for acid-catalyzed, base-catalyzed, and enzyme-catalyzed studies.
-
This compound (DBPP), analytical standard grade
-
Dibutyl phosphate (DBP), analytical standard grade
-
Phenol, analytical standard grade
-
Buffer solutions of various pH (e.g., phosphate, borate, citrate buffers)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Phosphotriesterase enzyme (for enzymatic studies)
-
Quenching solution (e.g., strong acid or base, or organic solvent to stop the reaction)
-
Preparation of Standard Curves:
-
Prepare a series of standard solutions of known concentrations for DBPP, DBP, and phenol in the appropriate solvent (e.g., acetonitrile or methanol).
-
Analyze these standards using the chosen analytical method (HPLC or GC-MS) to generate calibration curves for each compound.
-
-
Hydrolysis Reaction:
-
In a temperature-controlled reaction vessel, add the desired buffer solution of a specific pH.
-
Allow the buffer to reach the target temperature.
-
Initiate the hydrolysis reaction by adding a known amount of a concentrated stock solution of DBPP in a minimal volume of a miscible organic solvent (e.g., acetonitrile) to the buffer.
-
For enzymatic studies, add the phosphotriesterase solution to the buffer before the addition of DBPP.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution. The choice of quenching solution depends on the reaction conditions and analytical method. For example, a strong acid can be used to stop a base-catalyzed reaction, or a large volume of cold organic solvent can be used to dilute the sample and stop an enzymatic reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples using a validated HPLC or GC-MS method to determine the concentrations of DBPP, DBP, and phenol.
-
4.4.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is suitable for separating DBPP and its hydrolysis products.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is typically used.
-
Detector: A UV detector can be used to monitor the aromatic compounds (DBPP and phenol). A mass spectrometer (LC-MS) can provide higher sensitivity and specificity.
4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The aqueous samples may require liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) to transfer the analytes into an organic solvent. For the analysis of the non-volatile DBP, derivatization (e.g., silylation) may be necessary to make it amenable to GC analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used for the analysis of organophosphates.
-
Injection: Splitless injection is often employed for trace analysis.
-
Detection: A mass spectrometer provides identification and quantification of the analytes based on their mass spectra and retention times.
-
Plot the concentration of DBPP remaining versus time.
-
Determine the order of the reaction. For many hydrolysis reactions under pseudo-first-order conditions (where the concentration of water is in large excess and constant), the data can be fitted to the following equation: ln([DBPP]t / [DBPP]0) = -kt where [DBPP]t is the concentration of DBPP at time t, [DBPP]0 is the initial concentration, and k is the pseudo-first-order rate constant.
-
The rate constant (k) can be determined from the slope of the linear plot of ln([DBPP]t) versus time.
-
The half-life (t1/2) of the reaction can be calculated using the equation: t1/2 = 0.693 / k
By performing these experiments at different pH values and temperatures, a comprehensive understanding of the hydrolysis kinetics of DBPP can be achieved.
Conclusion
The hydrolysis of this compound is a critical degradation process that leads to the formation of dibutyl phosphate and phenol. While the general mechanisms of acid-, base-, and enzyme-catalyzed hydrolysis are understood, there is a notable lack of specific, experimentally determined quantitative kinetic data for the abiotic hydrolysis of DBPP. Biodegradation studies indicate that enzymatic processes can significantly accelerate the degradation of this compound in the environment. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct detailed kinetic studies on DBPP hydrolysis, which will be essential for a more complete assessment of its environmental fate and persistence. Further research is needed to fill the existing data gaps and to better characterize the enzymes involved in its biodegradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aryldialkylphosphatase - Wikipedia [en.wikipedia.org]
- 6. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Toxicological Profile of Dibutyl Phenyl Phosphate in Aquatic Organisms: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl phenyl phosphate (DBPP), an organophosphate ester, has seen widespread use as a flame retardant and plasticizer in various industrial and consumer products. Its potential for release into aquatic environments raises significant concerns regarding its toxicological impact on aquatic life. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of DBPP in aquatic organisms, focusing on quantitative toxicity data, experimental methodologies, and potential mechanisms of action.
Ecotoxicological Data
The toxicity of this compound varies across different aquatic species and exposure durations. The following tables summarize the available quantitative data for acute and chronic toxicity, as well as bioconcentration potential.
Acute Toxicity Data
| Species | Test Type | Duration | Endpoint | Concentration | Reference |
| Cyprinus carpio (Carp) | Acute | 96 hours | LC50 | 1.8 mg/L | [1] |
| Fish (unspecified) | Acute | - | LC50 | 0.3 mg/L | [2] |
| Daphnia magna (Water Flea) | Acute | 24 hours | EC50 (Immobilization) | 450 µg/L | [3] |
| Daphnia magna (Water Flea) | Acute | 48 hours | EC50 (Immobilization) | 260 µg/L | [3] |
| Daphnia magna (Water Flea) | Acute | 48 hours | EC50 | 1.4 mg/L | [1] |
| Daphnia magna (Water Flea) | Acute | - | EC50 | 0.1 mg/L | [2] |
| Selenastrum capricornutum (Green Algae) | Acute | 72 hours | EL50 (Growth Inhibition) | 9.6 mg/L | [1] |
Note: The data for Cyprinus carpio, the 48-hour EC50 for Daphnia magna, and the 72-hour EL50 for Selenastrum capricornutum are from a study on a reaction mass containing butyl diphenyl phosphate, this compound, and tributyl phosphate[1]. Therefore, these values may not be representative of pure this compound.
Chronic Toxicity Data
| Species | Test Type | Duration | Endpoint | Concentration | Reference |
| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC (Reproduction) | 1.3 mg/L | [1] |
Note: This data is from a study on a reaction mass containing butyl diphenyl phosphate, this compound, and tributyl phosphate[1].
Bioconcentration Data
| Species | Test Type | Duration | Endpoint | Value | Reference |
| Cyprinus carpio (Carp) | Bioconcentration | 38 days | BCF | 35 | [4] |
Note: This data is from a study on a reaction mass containing butyl diphenyl phosphate, this compound, and tributyl phosphate[4]. An estimated Bioconcentration Factor (BCF) of 46 has also been calculated for fish based on a log Kow of 4.27[3]. According to a classification scheme, this suggests a moderate potential for bioconcentration in aquatic organisms[3].
Experimental Protocols
The toxicity data presented above are primarily derived from standardized ecotoxicological tests. The following sections detail the general methodologies for the key experiments cited.
Fish Acute Toxicity Test (following OECD Guideline 203)
The acute toxicity of DBPP to fish is typically determined using a static, semi-static, or flow-through test system.
-
Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).
-
Exposure Conditions: Fish are exposed to a range of DBPP concentrations for a period of 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
Endpoint: The primary endpoint is mortality. The LC50 (lethal concentration for 50% of the test organisms) is calculated at 24, 48, 72, and 96 hours.
-
Analytical Monitoring: The concentrations of DBPP in the test water are measured at the beginning and end of the test to confirm exposure levels. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose.
Daphnia sp. Acute Immobilisation Test (following OECD Guideline 202)
The acute toxicity of DBPP to aquatic invertebrates is commonly assessed using the Daphnia sp. immobilisation test.
-
Test Organisms: Daphnia magna is the most frequently used species. Neonates (less than 24 hours old) are used for the test.
-
Exposure Conditions: Daphnids are exposed to a series of DBPP concentrations for 48 hours in a static system.
-
Endpoint: The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (effective concentration for 50% of the test organisms) for immobilisation is determined at 24 and 48 hours.
-
Analytical Monitoring: Similar to the fish acute test, the concentration of DBPP in the test medium is verified at the start and end of the exposure period.
Algal Growth Inhibition Test (following OECD Guideline 201)
The potential of DBPP to inhibit the growth of primary producers is assessed using an algal growth inhibition test.
-
Test Organisms: Commonly used freshwater green algae include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Desmodesmus subspicatus.
-
Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of DBPP for 72 hours under constant illumination and temperature.
-
Endpoint: The primary endpoint is the inhibition of growth, which is determined by measuring the algal biomass (e.g., cell count, fluorescence) over time. The EC50 for growth rate inhibition is calculated.
-
Analytical Monitoring: The concentration of DBPP in the growth medium is confirmed at the beginning and end of the test.
Potential Mechanisms of Toxicity and Signaling Pathways
While specific studies on the signaling pathways affected by this compound in aquatic organisms are limited, the broader class of organophosphate esters is known to exert toxicity through several mechanisms. It is plausible that DBPP shares some of these mechanisms.
Neurotoxicity via Acetylcholinesterase Inhibition
A primary mechanism of toxicity for many organophosphate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.
Inhibition of AChE by DBPP would lead to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to neurotoxic effects such as tremors, paralysis, and eventually death. Studies on other dialkyl phenyl phosphates have shown selective inhibition of butyrylcholinesterase, suggesting a potential for neurotoxicity[5].
Endocrine Disruption
There is growing evidence that some organophosphate esters can act as endocrine-disrupting chemicals (EDCs) in aquatic organisms. Potential endocrine-disrupting effects of DBPP could involve interference with the synthesis, regulation, and action of hormones.
One key indicator of estrogenic activity in fish is the induction of vitellogenin (VTG), an egg-yolk precursor protein, in male fish. Exposure to estrogenic compounds can lead to the inappropriate synthesis of VTG in males, which can be a biomarker for endocrine disruption. While direct evidence for DBPP-induced vitellogenin production in fish is currently lacking, studies on the structurally similar dibutyl phthalate (DBP) have demonstrated alterations in steroid hormones and vitellogenin levels in fish[6].
Conclusion and Future Directions
The available data indicate that this compound is toxic to aquatic organisms, with invertebrates like Daphnia magna appearing to be particularly sensitive. However, there are significant data gaps in the toxicological profile of DBPP. Specifically, more research is needed to:
-
Establish definitive acute toxicity values (LC50/EC50) for a wider range of fish and algal species using standardized testing protocols.
-
Conduct chronic toxicity studies to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for key endpoints such as growth, reproduction, and survival in fish, invertebrates, and algae.
-
Investigate the specific molecular mechanisms of DBPP toxicity in aquatic organisms, including its potential to inhibit acetylcholinesterase and disrupt the endocrine system.
-
Perform comprehensive bioconcentration studies following standardized guidelines (e.g., OECD 305) to accurately determine the BCF of pure DBPP in various fish species.
A more complete understanding of the toxicological profile of this compound is crucial for conducting accurate environmental risk assessments and for the development of effective regulatory measures to protect aquatic ecosystems.
References
- 1. echemi.com [echemi.com]
- 2. di-tert-Butylphenyl phenyl phosphate | 65652-41-7 | FB176930 [biosynth.com]
- 3. This compound | 2528-36-1 [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in neurotransmitters, steroid hormones, vitellogenin, and antioxidant system induced by di-n-butyl phthalate and di-isopentyl phthalate on catfish Rhamdia quelen - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibutyl Phenyl Phosphate: An In-Depth Technical Guide on Potential Endocrine-Disrupting Effects
Disclaimer: Scientific data specifically detailing the in vitro endocrine-disrupting effects of Dibutyl Phenyl Phosphate (DBPP) are sparse in publicly accessible literature. Much of the available research focuses on its analogue, Dibutyl Phthalate (DBP), or other organophosphate flame retardants (OPFRs). This guide synthesizes the available in vivo data for DBPP and extrapolates potential mechanisms of action based on studies of structurally related OPFRs. All information pertaining to related compounds is explicitly noted.
Executive Summary
This compound (DBPP) is an organophosphate ester used as a flame retardant and plasticizer. While in vivo studies indicate potential reproductive and systemic toxicity, a comprehensive understanding of its specific endocrine-disrupting mechanisms is lacking. This document reviews the existing toxicological data for DBPP and examines the endocrine-disrupting activities of related OPFRs, such as Triphenyl Phosphate (TPP) and 2-Ethylhexyl Diphenyl Phosphate (EHDPP), to infer potential pathways of concern for DBPP. These pathways include interference with steroidogenesis and interaction with nuclear receptors. This guide is intended for researchers and professionals in drug development and toxicology to highlight the current knowledge gaps and provide a framework for future investigation.
In Vivo Toxicological Profile of DBPP
The most direct evidence of DBPP's biological effects comes from in vivo rodent studies. While not focused solely on endocrine disruption, these studies provide a foundation for understanding its potential toxicity.
Subchronic and Reproductive Toxicity in Rats
A key study administered DBPP to Sprague-Dawley rats in their diet at doses of 5, 50, and 250 mg/kg/day over 91 days and in a two-generation reproduction study. The findings from this research are summarized in Table 1.
Table 1: Summary of In Vivo Effects of this compound in Sprague-Dawley Rats [1]
| Parameter | Dosage (mg/kg/day) | Observed Effects |
| Body Weight | 250 | Consistently lower body weights in high-exposure adult animals. |
| 50 | Less consistent effects on body weight in mid-exposure adult rats. | |
| Hematology | 250 | Decreased erythrocyte counts, hematocrit, and hemoglobin levels. |
| Organ Weights | 250 | Increased absolute and/or relative liver weights. |
| Histopathology | 50, 250 | Mononuclear cell infiltration and transitional epithelial hyperplasia in the urinary bladder. Decreased hepatocytic vacuolation and increased fatty accumulation in the liver. |
| Reproductive Outcomes | 250 | Decreased survivability among high-exposure pups. Mating and fertility indices were comparable to controls. |
| NOAEL | 5 | No Observable Adverse Effect Level established at this dose. |
Experimental Protocol: Two-Generation Reproduction Study
A brief overview of the methodology for the two-generation reproduction study is provided below.
-
Test Species: Sprague-Dawley rats.
-
Administration: DBPP was administered in the diet.
-
Dosage Levels: 0 (control), 5, 50, and 250 mg/kg/day.
-
F0 Generation: Male and female rats were exposed to DBPP for a pre-mating period, during mating, gestation, and lactation.
-
F1 Generation: Offspring were selected from the F0 litters and were continued on the same dietary concentrations of DBPP. Their growth, development, and reproductive performance were assessed upon maturity to produce the F2 generation.
-
Endpoints Evaluated: Included body weights, food consumption, clinical observations, mating and fertility indices, litter size, pup survival, and histopathology of parental and offspring tissues.[1]
-
Cross-Fostering: A cross-fostering design was used between some high-exposure and control litters to differentiate between gestational and lactational effects.[1]
Potential Endocrine-Disrupting Mechanisms (Inferred from Related OPFRs)
Due to the lack of specific in vitro data for DBPP, this section details the endocrine-disrupting mechanisms of other OPFRs. These findings suggest plausible pathways through which DBPP might act.
Interference with Steroidogenesis
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess a chemical's potential to disrupt steroid hormone synthesis. This cell line expresses the key enzymes required for the steroidogenesis pathway. Studies on other OPFRs, such as 2-Ethylhexyl Diphenyl Phosphate (EHDPP), have demonstrated effects on this pathway.
A study on EHDPP in H295R cells showed a significant increase in the secretion of estradiol, cortisol, and aldosterone after 48 hours of exposure to 1 and 5 µM concentrations. This was accompanied by the upregulation of key corticosteroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1. These results indicate that some OPFRs can disrupt adrenal steroidogenesis and lipid homeostasis.
Diagram: Generalized Steroidogenesis Pathway and Potential OPFR Interference
The following diagram illustrates the simplified steroidogenesis pathway in H295R cells, highlighting enzymes that have been shown to be affected by OPFRs like EHDPP.
Caption: Simplified steroidogenesis pathway with potential OPFR targets.
Experimental Protocol: H295R Steroidogenesis Assay (Based on OECD TG 456)
The following is a generalized protocol for the H295R assay used to test for effects on steroid hormone production.
-
Cell Line: Human adrenocortical carcinoma cell line H295R.
-
Culture: Cells are cultured in a suitable medium supplemented with serum and other growth factors.
-
Exposure: Cells are seeded in multi-well plates and, after a 24-hour acclimation period, are exposed to a range of concentrations of the test chemical (e.g., seven concentrations at half-log intervals) for 48 hours. A vehicle control (e.g., 0.1% DMSO), a positive control inducer (e.g., forskolin), and a positive control inhibitor (e.g., prochloraz) are included.
-
Hormone Measurement: After exposure, the culture medium is collected. The concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are quantified using methods like LC-MS/MS or ELISA. Other hormones like progesterone, cortisol, and aldosterone can also be measured.
-
Cytotoxicity Assessment: The viability of the cells is assessed after media collection using an appropriate assay (e.g., MTT or neutral red uptake) to ensure that observed changes in hormone levels are not due to cell death.
-
Data Analysis: Hormone concentrations are compared between treated and vehicle control groups. Statistical significance is determined, and often a fold-change threshold (e.g., 1.5-fold) is applied to identify robust effects.
Interaction with Nuclear Receptors
Many endocrine-disrupting chemicals exert their effects by binding to and either activating (agonism) or inhibiting (antagonism) nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).
-
Androgen Receptor (AR): A study screening various OPFRs found that several, including Triphenyl Phosphate (TPHP), showed anti-androgenic potential. This suggests that the aryl phosphate structure may be capable of interacting with the AR.
-
Estrogen Receptor (ER): While data on DBPP is unavailable, studies on other OPFRs like 2-ethylhexyl diphenyl phosphate (EHDPP) have shown that it can promote estrogenic activity and synergize with 17β-estradiol-induced ER transactivation.
Diagram: Experimental Workflow for a Receptor Transactivation Assay
This diagram outlines the typical workflow for an in vitro reporter gene assay to detect receptor agonism or antagonism.
Caption: Workflow for a nuclear receptor transactivation assay.
Thyroid Hormone System Disruption
The potential for OPFRs to disrupt the thyroid hormone system is an area of active research. Due to structural similarities with thyroid hormones, some OPFRs and their metabolites are hypothesized to interfere with thyroid hormone synthesis, transport, or receptor binding.
While no specific data exists for DBPP, studies on other OPFRs have shown they can alter circulating levels of thyroid hormones in animal studies. In vitro, some OPFRs have been shown to bind to the thyroid transport protein transthyretin (TTR).
Experimental Protocol: Xenopus Eleutheroembryonic Thyroid Assay (XETA) (OECD TG 248)
The XETA is a screening assay to detect substances with (anti-)thyroid activity.
-
Test Organism: Xenopus laevis eleutheroembryos (tadpoles). Often, a transgenic line expressing green fluorescent protein (GFP) under the control of a thyroid hormone-responsive promoter is used.
-
Exposure: Tadpoles at an early developmental stage (Nieuwkoop-Faber stage 45) are exposed to various concentrations of the test chemical for 72 hours.
-
Endpoints: The primary endpoint is the measurement of GFP fluorescence, which indicates the activation of the thyroid hormone pathway. Morphological changes related to development are also assessed.
-
Modes of Action Detected: The assay can detect compounds that act as thyroid hormone receptor agonists or antagonists, as well as those that inhibit thyroid hormone synthesis or transport.
Conclusions and Future Directions
The available evidence for the endocrine-disrupting potential of this compound is currently limited to in vivo studies that suggest reproductive toxicity at high doses. A significant data gap exists regarding its specific molecular initiating events. Based on the activities of related organophosphate flame retardants, it is plausible that DBPP could interfere with steroidogenesis and potentially interact with androgen, estrogen, and thyroid signaling pathways.
To adequately assess the risk posed by DBPP, the following research is critical:
-
In Vitro Screening: DBPP should be systematically evaluated in a battery of in vitro assays, including:
-
Estrogen and androgen receptor binding and transactivation assays.
-
The H295R steroidogenesis assay to quantify effects on hormone production.
-
Thyroid hormone receptor assays and TTR binding assays.
-
-
Metabolite Activity: The endocrine activity of DBPP metabolites should also be investigated, as metabolic activation can alter the potency of the parent compound.
-
Mechanistic In Vivo Studies: If in vitro activity is confirmed, targeted in vivo studies should be conducted to establish dose-response relationships for specific endocrine endpoints and to understand the physiological consequences.
This technical guide underscores the need for further research to move beyond inference and to provide the definitive data required for a comprehensive risk assessment of this compound.
References
An In-depth Technical Guide on the Biodegradability and Persistence of Dibutyl Phenyl Phosphate (DBPP) in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl phenyl phosphate (DBPP), an organophosphate flame retardant and plasticizer, is of environmental interest due to its widespread use and potential for release into soil and aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of DBPP's biodegradability and persistence. It synthesizes quantitative data on its degradation rates, half-life, and sorption characteristics in both soil and water. Detailed experimental protocols, based on internationally recognized guidelines, are provided to facilitate reproducible research in this area. Furthermore, this guide presents a proposed microbial degradation pathway for DBPP, visualized using a signaling pathway diagram, to aid in understanding its environmental fate.
Introduction
This compound (DBPP) is a high-production-volume chemical used as a flame retardant and plasticizer in various industrial and consumer products.[1] Its chemical structure consists of a phosphate core bonded to two butyl groups and one phenyl group.[2][3] The environmental fate of DBPP is a key aspect of its overall risk assessment, with biodegradability and persistence being critical parameters. Understanding how DBPP behaves in soil and water is essential for predicting its potential for accumulation, transport, and ecological impact. This guide aims to provide a detailed technical resource for professionals involved in environmental science and chemical safety assessment.
Biodegradability and Persistence in Water
The aquatic environment is a primary recipient of DBPP through various pathways, including industrial effluent and leaching from products. Its persistence in water is influenced by both biotic and abiotic degradation processes.
Aerobic Biodegradation in Water
Studies have shown that DBPP is susceptible to aerobic biodegradation in aquatic environments. A river die-away test, which simulates the natural degradation process in a river, demonstrated a half-life of approximately 3.5 days for DBPP at an initial concentration of 1 ppm.[1][4] In a CO2-Evolution screening study using an acclimated microbial seed, DBPP, at a concentration of 19.7 ppm, reached 61.5% of its theoretical CO2 evolution in 7 days and 84.4% in 28 days.[1][4] Another similar experiment with an initial concentration of 20.6 ppm showed 11.1%, 75.6%, and 84.5% of theoretical CO2 evolution after 7, 28, and 48 days, respectively.[1][4] Semicontinuous activated sludge (SCAS) tests also indicated significant biodegradation, with 52% removal at an addition rate of 13 mg/L-24 hrs over 4 weeks, and 95% removal at 3 mg/L-24 hrs over 21 weeks.[1][4]
Abiotic Degradation in Water
Abiotic processes, such as hydrolysis and photolysis, also contribute to the degradation of DBPP in water. However, DBPP does not contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting it is not expected to be susceptible to direct photolysis by sunlight.[1]
Quantitative Summary of DBPP Persistence in Water
| Parameter | Test System | Concentration | Result | Reference |
| Half-life | River die-away test | 1 ppm | ~3.5 days | [1][4] |
| % Biodegradation (ThCO2) | CO2-Evolution screening | 19.7 ppm | 61.5% (7 days), 84.4% (28 days) | [1][4] |
| % Biodegradation (ThCO2) | CO2-Evolution screening | 20.6 ppm | 11.1% (7 days), 75.6% (28 days), 84.5% (48 days) | [1][4] |
| % Biodegradation | Semicontinuous activated sludge (SCAS) | 13 mg/L-24 hrs | 52% (4 weeks) | [1][4] |
| % Biodegradation | Semicontinuous activated sludge (SCAS) | 3 mg/L-24 hrs | 95% (21 weeks) | [1][4] |
Biodegradability and Persistence in Soil
Soil acts as a significant sink for many organic contaminants, including DBPP. The persistence of DBPP in soil is largely governed by its interaction with soil particles and its susceptibility to microbial degradation.
Aerobic Biodegradation in Soil
Biodegradation is considered a dominant fate process for DBPP in soil.[1] The rate of degradation can be influenced by factors such as microbial population, soil type, temperature, and moisture content.
Soil Sorption
The mobility and bioavailability of DBPP in soil are influenced by its sorption to soil organic matter. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. The estimated Koc for DBPP is 930, which suggests that it is expected to have low mobility in soil.[4] This low mobility can lead to its persistence in the topsoil layer.
Quantitative Summary of DBPP Persistence in Soil
| Parameter | Value | Implication | Reference |
| Soil Sorption Coefficient (Koc) | 930 (estimated) | Low mobility in soil | [4] |
| Primary Fate Process | Biodegradation | Susceptible to microbial breakdown | [1] |
Experimental Protocols
Accurate assessment of the biodegradability and persistence of DBPP relies on standardized experimental protocols. The following sections detail the methodologies for key experiments based on OECD guidelines.
OECD 301: Ready Biodegradability - CO2 Evolution Test
This test evaluates the ultimate aerobic biodegradability of a chemical by measuring the amount of carbon dioxide produced.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2) based on the carbon content of the test substance.
-
Apparatus: Biometer flasks or similar vessels equipped for aeration with CO2-free air and trapping of evolved CO2 in a suitable absorbent (e.g., sodium hydroxide or barium hydroxide).
-
Procedure:
-
Prepare a mineral medium containing essential inorganic salts.
-
Add the test substance at a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.
-
Inoculate the medium with a small volume of a mixed microbial population (e.g., from the effluent of a wastewater treatment plant).
-
Aerate the flasks with CO2-free air. The evolved CO2 is trapped in an absorption solution.
-
Incubate the flasks for 28 days at a constant temperature (e.g., 20-25°C).
-
At regular intervals, determine the amount of CO2 produced by titrating the remaining alkali in the absorption solution or by using an inorganic carbon analyzer.
-
Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to its ThCO2. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples which are then incubated under controlled conditions. At various time points, the soil is extracted and analyzed for the parent compound and its transformation products.
-
Apparatus: Incubation flasks or a flow-through system that allows for the maintenance of aerobic or anaerobic conditions and the trapping of volatile products and ¹⁴CO₂.
-
Procedure:
-
Select and characterize the soil (e.g., texture, pH, organic carbon content).
-
Apply the radiolabeled test substance to the soil samples.
-
For aerobic conditions, maintain a continuous flow of air. For anaerobic conditions, purge the system with an inert gas like nitrogen.
-
Incubate the soil samples in the dark at a constant temperature for a period of up to 120 days.
-
At predetermined intervals, sacrifice replicate samples and extract them with appropriate solvents.
-
Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites.
-
Trap and quantify any evolved ¹⁴CO₂ and volatile organic compounds.
-
-
Data Analysis: The rate of degradation (half-life, DT50) of the parent compound and the formation and decline of major transformation products are determined. A mass balance is calculated to account for the distribution of the radiolabel.
River Die-Away Test (Similar to OECD 309 Simulation Test)
This test simulates the biodegradation of a chemical in a natural surface water environment.
-
Principle: The test substance is added at a low concentration to a sample of natural surface water containing its indigenous microbial population. The disappearance of the test substance is monitored over time.
-
Apparatus: Glass flasks or bottles.
-
Procedure:
-
Collect a water sample from a river or lake, ensuring it is not subjected to sterilization.
-
Add the test substance to the water sample at a low, environmentally relevant concentration.
-
Incubate the samples in the dark at a temperature representative of the natural environment.
-
At regular intervals, take subsamples and analyze for the concentration of the test substance using a suitable analytical method (e.g., GC-MS or LC-MS).
-
Include sterile controls (e.g., by filtration or autoclaving) to assess abiotic degradation.
-
-
Data Analysis: The concentration of the test substance is plotted against time to determine the rate of degradation and its half-life.
Proposed Microbial Degradation Pathway of DBPP
While the complete microbial degradation pathway of DBPP is not yet fully elucidated, based on the known metabolism of other organophosphate esters and the identified metabolites of a structurally similar compound, tert-butylphenyl diphenyl phosphate (BPDP), a plausible pathway can be proposed. The initial and most significant step in the biodegradation of organophosphate esters by soil and water microorganisms is typically hydrolysis, catalyzed by phosphotriesterase enzymes.
The proposed pathway involves the sequential hydrolysis of the ester bonds:
-
Initial Hydrolysis: Phosphotriesterases cleave one of the butoxy groups, yielding monobutyl phenyl phosphate and butanol.
-
Second Hydrolysis: The remaining butoxy group is hydrolyzed, resulting in phenyl phosphate and another molecule of butanol.
-
Final Hydrolysis: The final ester bond is cleaved, releasing phenol and inorganic phosphate.
-
Aromatic Ring Cleavage: The resulting phenol can then be further degraded by microorganisms through various aromatic ring-cleavage pathways, ultimately leading to mineralization (CO₂ and H₂O).
Caption: Proposed microbial degradation pathway of this compound (DBPP).
Analytical Methodologies
The accurate quantification of DBPP and its degradation products in environmental matrices is crucial for fate and transport studies. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
-
Sample Preparation: Extraction of DBPP from water samples is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction are common methods.
-
Analysis:
-
GC-MS: Gas chromatography-mass spectrometry is a robust technique for the analysis of DBPP. It offers high sensitivity and selectivity.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly useful for the analysis of the more polar degradation products of DBPP, such as monobutyl phenyl phosphate and phenyl phosphate, which may not be amenable to GC analysis without derivatization.
-
Conclusion
The available data indicates that this compound is susceptible to biodegradation in both soil and aquatic environments, with a relatively short half-life in water under favorable conditions. Its low mobility in soil suggests a potential for persistence in the terrestrial compartment. The primary mechanism of biodegradation is likely initiated by enzymatic hydrolysis of the phosphate ester bonds. Further research is warranted to fully elucidate the complete microbial degradation pathway and to investigate the ecotoxicological effects of its intermediate metabolites. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for conducting such research in a consistent and comparable manner.
References
- 1. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]
- 2. Biodegradation of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
An In-depth Examination of a Key Organophosphate Ester in Flame Retardants, Plasticizers, and Hydraulic Fluids
Dibutyl phenyl phosphate (DBPP), an organophosphate ester with the chemical formula C₁₄H₂₃O₄P, is a colorless to pale yellow liquid recognized for its significant utility across various industrial sectors.[1][2] Its molecular structure, featuring a central phosphate moiety bonded to two butyl groups and one phenyl group, imparts a unique combination of properties that make it a valuable component in numerous formulations. This technical guide provides a comprehensive overview of the primary industrial applications of DBPP, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Industrial Applications
The primary industrial uses of this compound are as a flame retardant, a plasticizer, a component in hydraulic fluids, and a lubricant additive.[3][4] Its efficacy in these roles stems from its good thermal stability and solubility in organic solvents.[3]
Flame Retardant
DBPP is utilized as a phosphorus-based flame retardant, reducing the flammability of materials used in construction and textiles.[3][4] Organophosphate esters like DBPP can act in both the condensed and vapor phases during combustion. In the condensed phase, they promote char formation, creating a barrier that insulates the underlying material from heat and oxygen. In the vapor phase, they can release radical scavengers that interrupt the chemical reactions of combustion.
Plasticizer
As a plasticizer, DBPP enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][3] Plasticizers work by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). This increase in free volume allows the polymer chains to move more freely, resulting in a more flexible material.
Hydraulic Fluid Component
DBPP is a critical component in the formulation of fire-resistant hydraulic fluids, especially for the aviation industry.[2][5] It is a constituent of commercial aircraft hydraulic fluids like Skydrol LD4.[6][7] In these formulations, DBPP contributes to the fluid's fire resistance, thermal stability, and lubricity.
Lubricant Additive
In lubricants, DBPP serves as an anti-wear and extreme pressure additive.[3][8] It forms a protective film on metal surfaces, preventing direct metal-to-metal contact under high loads and reducing friction and wear.
Quantitative Data
To facilitate comparison, the following tables summarize key quantitative data related to the properties and performance of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃O₄P | [1] |
| Molecular Weight | 286.30 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [2][4] |
| Boiling Point | 131-132 °C | [3] |
| Density | 1.0691 g/cm³ at 25 °C | [3] |
| Flash Point | > 200 °F (> 93.3 °C) | [3] |
| Solubility in Water | Insoluble | [4] |
| Log Kow | 4.27 | [3] |
Table 2: Composition of Skydrol LD4 Hydraulic Fluid
| Component | Concentration (% by weight) | Reference |
| This compound | 18 - 25 | [6][7] |
| Tributyl phosphate | 50 - 60 | [6][7] |
| Butyl diphenyl phosphate | 4 - 8 | [6][7] |
| Viscosity index improvers | 5 - 10 | [6][7] |
| Other additives | < 5 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological activity of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of phosphorylation.
Objective: To synthesize this compound from phenyl phosphorochloridate and butanol.
Materials:
-
Phenyl phosphorochloridate
-
n-Butanol
-
Dichloromethane (anhydrous)
-
Triethylamine (anhydrous)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl phosphorochloridate in anhydrous dichloromethane.
-
Add anhydrous triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-butanol to the mixture via an addition funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Analysis of this compound in Water by GC-MS
This protocol outlines a general method for the detection and quantification of DBPP in environmental water samples.
Objective: To determine the concentration of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Water sample
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., deuterated DBPP or another organophosphate ester not expected to be in the sample)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (for SPE conditioning)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Vials for sample injection
Procedure:
-
Sample Preparation and Extraction:
-
Filter the water sample to remove any suspended solids.
-
Spike the sample with a known amount of the internal standard.
-
Condition an SPE cartridge by passing methanol followed by deionized water through it.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove any interfering polar compounds.
-
Elute the retained DBPP and internal standard from the cartridge with dichloromethane.
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
GC Conditions (Example):
-
Injector temperature: 250 °C
-
Oven program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitor characteristic ions for DBPP (e.g., m/z 286, 231, 175) and the internal standard.
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of DBPP of known concentrations.
-
Calculate the concentration of DBPP in the original water sample based on the peak area ratio of DBPP to the internal standard and the calibration curve.
-
Protocol 3: Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is a general method to assess the inhibitory effect of DBPP on BChE activity.
Objective: To determine the IC₅₀ value of this compound for butyrylcholinesterase.
Materials:
-
This compound (DBPP)
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DBPP in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
In a 96-well microplate, add the BChE enzyme solution to each well.
-
Add the different concentrations of the DBPP solutions to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the substrate (butyrylthiocholine iodide) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released by the enzymatic hydrolysis of butyrylthiocholine.
-
Calculate the rate of reaction for each DBPP concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the DBPP concentration and determine the IC₅₀ value (the concentration of DBPP that causes 50% inhibition of BChE activity).
Signaling Pathway and Experimental Workflow Visualization
Recent research on structurally similar organophosphate esters, such as tert-butylphenyl diphenyl phosphate (BPDP), has indicated potential interactions with cellular signaling pathways. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical workflow for investigating the effect of DBPP on this pathway and a simplified representation of the Hedgehog signaling pathway itself.
Caption: Workflow for investigating the effects of DBPP on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Note: Synthesis of Dibutyl Phenyl Phosphate via Esterification
Introduction
Dibutyl phenyl phosphate (DBPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various polymers. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the esterification of phenyl phosphorodichloridate with n-butanol. This two-step method first involves the formation of the dichlorophosphate intermediate from phosphorus oxychloride and phenol, followed by esterification with n-butanol to yield the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Phenyl phosphorodichloridate | 1.0 mol (211.0 g) |
| n-Butanol | 2.2 mol (163.0 g, 201 mL) |
| Pyridine (or Triethylamine) | 2.2 mol (174.0 g, 178 mL) |
| Solvent (e.g., Toluene) | 500 mL |
| Product | |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₂₃O₄P |
| Molecular Weight | 286.30 g/mol [1] |
| Theoretical Yield | 286.3 g |
| Expected Yield | 70-80% |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 131-132 °C at 8 mmHg |
| Density | 1.069 g/mL at 25 °C |
Experimental Protocol
Materials:
-
Phenyl phosphorodichloridate
-
n-Butanol (anhydrous)
-
Pyridine or Triethylamine (dried)
-
Toluene (anhydrous)
-
Deionized water
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (1 L) with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. Place the flask in an ice bath on a magnetic stir plate.
-
Addition of Reactants: To the flask, add n-butanol (2.2 mol) and pyridine (or triethylamine) (2.2 mol) dissolved in 500 mL of anhydrous toluene.
-
Esterification: Cool the mixture in the ice bath to 0-5 °C with stirring. Slowly add phenyl phosphorodichloridate (1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-18 hours to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the pyridinium (or triethylammonium) hydrochloride salt.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of 5% hydrochloric acid solution (to remove excess pyridine/triethylamine).
-
100 mL of deionized water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
100 mL of brine.
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 131-132 °C at 8 mmHg.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and compared with literature data.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Dibutyl Phenyl Phosphate (DBPP) as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyl Phenyl Phosphate (DBPP) as a halogen-free flame retardant in various polymer systems. This document outlines the mechanism of action, provides exemplary performance data, and details experimental protocols for incorporation and testing.
Introduction to this compound (DBPP)
This compound (DBPP) is an organophosphorus compound belonging to the alkyl aryl phosphate ester category. It is a clear, colorless to slightly yellow liquid with a butanolic odor[1]. Its chemical structure and physical properties make it a viable candidate for use as a flame retardant and plasticizer in a range of polymers. As a halogen-free flame retardant, DBPP offers an alternative to halogenated systems, which are facing increasing scrutiny due to environmental and health concerns.
Physical and Chemical Properties of DBPP:
| Property | Value |
| Molecular Formula | C₁₄H₂₃O₄P[1] |
| Molecular Weight | 286.30 g/mol [1] |
| Appearance | Clear, colorless to slightly yellow liquid[1] |
| Boiling Point | 131-132 °C[1] |
| Density | 1.0691 g/cm³ at 25 °C[1] |
| Flash Point | > 200 °F (> 93 °C)[1] |
| Solubility in Water | < 1 mg/mL at 22.5 °C[1] |
Mechanism of Action
Organophosphorus flame retardants like DBPP can act in both the condensed (solid) phase and the gas phase to inhibit combustion. The alkyl aryl structure of DBPP suggests a primary activity in the condensed phase.
-
Condensed Phase Action: During the initial stages of a fire, the heat causes the polymer to decompose (pyrolysis), releasing flammable volatile gases. In the condensed phase, DBPP is believed to decompose, forming phosphoric acid species. These acidic compounds promote the dehydration and charring of the polymer. This process results in the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat and oxygen, thus suppressing the combustion cycle.[2][3]
-
Gas Phase Action: While the primary mechanism for alkyl aryl phosphates is in the condensed phase, some gas phase activity is also possible. Volatilized phosphorus-containing radicals (such as PO•) can interfere with the high-energy, chain-propagating radicals (H• and OH•) in the flame. This "radical scavenging" action quenches the flame and reduces its intensity.
Signaling Pathway Diagram
References
Application Notes and Protocols: Dibutyl Phenyl Phosphate (DBPP) as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyl Phenyl Phosphate (DBPP) as a plasticizer for polyvinyl chloride (PVC). Due to the limited availability of specific performance data for DBPP in publicly accessible literature, this document outlines standardized protocols for its evaluation and presents comparative data from a structurally similar alkyl-aryl phosphate plasticizer, tert-Butyl Phenyl Diphenyl Phosphate (BPDP), alongside a traditional phthalate plasticizer, Dioctyl Phthalate (DOP), to provide a representative performance context.
Introduction to this compound (DBPP) in PVC Formulations
This compound (DBPP) is an organophosphate ester that can be utilized as a plasticizer in PVC formulations.[1][2] Organophosphate esters are a class of compounds known for imparting not only flexibility to PVC but also inherent flame retardant properties.[3] The incorporation of DBPP into the PVC matrix disrupts the strong intermolecular forces between the polymer chains, thereby increasing flexibility, reducing the glass transition temperature (Tg), and enhancing processability. Its chemical structure, featuring both aliphatic butyl groups and an aromatic phenyl group, suggests a balance of properties including good compatibility with PVC and potentially low volatility.
Physicochemical Properties of this compound (DBPP)
| Property | Value | Reference |
| Molecular Formula | C14H23O4P | [1][4] |
| Molecular Weight | 286.30 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][4] |
| Boiling Point | 131-132 °C | [1][4] |
| Density | ~1.069 g/cm³ at 25 °C | [1][4] |
| Water Solubility | Very low (<1 mg/mL) | [1][4] |
Experimental Protocols
Preparation of Plasticized PVC Sheets
This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory-scale method for compounding thermoplastics.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (DBPP)
-
Thermal stabilizer (e.g., Ca/Zn stearate or a tin-based stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molds for sheet preparation (e.g., 150 x 150 x 1 mm)
-
Analytical balance
Procedure:
-
Formulation Calculation: Determine the desired formulation in parts per hundred resin (phr). A typical starting formulation could be:
-
PVC Resin: 100 phr
-
DBPP: 40-60 phr
-
Thermal Stabilizer: 2-3 phr
-
Lubricant: 0.5 phr
-
-
Dry Blending: In a high-speed mixer or a suitable container, thoroughly mix the PVC resin, thermal stabilizer, and lubricant until a homogenous powder blend is achieved.
-
Plasticizer Addition: Gradually add the pre-weighed DBPP to the dry blend while mixing. Continue mixing until the plasticizer is fully absorbed and the mixture is a free-flowing powder.
-
Milling:
-
Preheat the two-roll mill to a temperature suitable for PVC processing (typically 160-170°C).
-
Set the nip gap between the rolls to a small opening.
-
Carefully introduce the PVC compound into the nip of the rolls.
-
The material will begin to flux and form a sheet around one of the rolls.
-
Continuously cut and fold the sheet on the mill to ensure homogenous mixing. This process is known as "banding".
-
Continue milling for a defined period (e.g., 5-10 minutes) to ensure complete plasticization and dispersion of all additives.
-
-
Sheet Formation:
-
Once milling is complete, remove the compounded PVC sheet from the rolls.
-
Cut the sheet into pieces that fit the dimensions of the mold.
-
Place the PVC pieces into the preheated mold in a hydraulic press.
-
Press the material at a defined temperature (e.g., 170-180°C) and pressure (e.g., 10 MPa) for a specified time (e.g., 5 minutes).
-
Cool the mold under pressure to solidify the sheet.
-
Once cooled, remove the PVC sheet from the mold.
-
-
Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing, as per ASTM standards.[5]
Evaluation of Mechanical Properties
The mechanical properties are determined to assess the plasticizing efficiency of DBPP.[5]
Procedure:
-
Tensile Testing (ASTM D638 / ISO 527):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Record the tensile strength at break (MPa) and the elongation at break (%).
-
-
Hardness Testing (ASTM D2240 / ISO 868):
-
Use a Shore A or Shore D durometer, depending on the flexibility of the material.
-
Stack several layers of the PVC sheet to achieve the required thickness for the measurement.
-
Press the durometer firmly onto the surface of the material and record the hardness reading after a specified time (e.g., 15 seconds).
-
Evaluation of Thermal Properties
Thermal analysis helps to understand the effect of the plasticizer on the thermal stability and glass transition temperature of the PVC.
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the plasticized PVC sample (5-10 mg) into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Td) and the temperature of maximum degradation rate.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, known weight of the plasticized PVC sample (5-10 mg) into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) through a temperature range that includes the glass transition.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.[6]
-
Evaluation of Plasticizer Migration
Migration testing evaluates the permanence of the plasticizer within the PVC matrix, which is crucial for the long-term performance and safety of the material.
Procedure:
-
Activated Carbon Method (ISO 176):
-
Cut circular specimens from the plasticized PVC sheet and weigh them accurately.
-
Place each specimen between two layers of activated carbon in a sealed container.
-
Expose the container to an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After exposure, remove the specimens, clean any adhering carbon, and reweigh them.
-
Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated.
-
-
Solvent Extraction Method (ASTM D1239):
-
Weigh the initial PVC specimens.
-
Immerse the specimens in a specific solvent (e.g., n-hexane, ethanol, or a fatty food simulant) for a defined period and at a controlled temperature.
-
After immersion, remove the specimens, dry them thoroughly, and reweigh.
-
The percentage weight loss indicates the amount of plasticizer extracted by the solvent.
-
Representative Performance Data
The following tables provide a summary of typical quantitative data for PVC plasticized with a common phthalate (DOP) and a representative phosphate ester (BPDP). This data is intended to serve as a benchmark for the evaluation of DBPP.
Table 1: Mechanical Properties of Plasticized PVC (at 50 phr plasticizer)
| Property | Unplasticized PVC | PVC + 50 phr DOP | PVC + 50 phr BPDP (Representative) | Test Method |
| Tensile Strength (MPa) | ~50 | ~15-25 | ~18-28 | ASTM D638 |
| Elongation at Break (%) | <10 | ~250-350 | ~200-300 | ASTM D638 |
| Shore A Hardness | >100 (Shore D ~80) | ~80-90 | ~85-95 | ASTM D2240 |
Table 2: Thermal and Migration Properties of Plasticized PVC (at 50 phr plasticizer)
| Property | Unplasticized PVC | PVC + 50 phr DOP | PVC + 50 phr BPDP (Representative) | Test Method |
| Glass Transition Temp. (Tg) (°C) | ~80-85 | ~ -10 to 10 | ~ 0 to 20 | DSC |
| Onset of Decomposition (Td) (°C) | ~250-270 | ~230-250 | ~240-260 | TGA |
| Migration (Weight Loss, %) | N/A | ~1-5 | <1 (due to lower volatility) | ISO 176 |
Visualizations
The following diagrams illustrate the experimental workflow for evaluating a new plasticizer and the logical relationships in PVC plasticization.
Caption: Experimental workflow for evaluating DBPP in PVC.
References
- 1. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2528-36-1 [chemicalbook.com]
- 3. kinampark.com [kinampark.com]
- 4. Buy this compound | 2528-36-1 [smolecule.com]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Analysis of Dibutyl Phenyl Phosphate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical determination of Dibutyl phenyl phosphate (DBPP) in environmental matrices. The methodologies described are based on established analytical techniques for organophosphate esters and are intended to serve as a comprehensive guide for laboratory personnel.
Introduction
This compound (DBPP) is an organophosphate ester used as a flame retardant and plasticizer in various consumer and industrial products. Its potential for environmental release and subsequent contamination of water, soil, and sediment is a growing concern. Accurate and sensitive analytical methods are crucial for monitoring its presence and understanding its environmental fate and potential risks.
This document outlines two primary analytical approaches for the determination of DBPP in environmental samples:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of DBPP in water samples following Solid-Phase Extraction (SPE).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of DBPP in soil and sediment samples following Pressurized Liquid Extraction (PLE).
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and other relevant organophosphate esters in various environmental matrices. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
| Analyte | Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound (DBPP) | Biological Samples | MAE-GPC-SPE | GC-MS | 0.006 - 0.021 ng/g (lw) | - | - | [1] |
| Triphenyl phosphate (TPhP) | Indoor Dust | UAE | LC-MS/MS | - | 0.09 - 3.2 ng/g | - | [2] |
| Organophosphate Esters (general) | Water | HS-SPME | GC-FPD | 0.7 - 12 ng/L | 1.0 - 28 ng/L | 75.2 - 101.8 | |
| Organophosphate Esters (general) | Water | MSPE | HPLC-MS/MS | 1.4 - 6.1 ng/L | - | 90.15 - 114.61 | |
| Organophosphate Esters (general) | Sediment | PLE-SPME | GC-FPD | 0.009 - 0.280 ng/g | - | 82.3 - 108.9 |
MAE: Microwave-Assisted Extraction; GPC: Gel Permeation Chromatography; SPE: Solid-Phase Extraction; UAE: Ultrasonic-Assisted Extraction; HS-SPME: Headspace Solid-Phase Microextraction; MSPE: Magnetic Solid-Phase Extraction; PLE: Pressurized Liquid Extraction. lw: lipid weight
Experimental Protocols
Analysis of this compound in Water by SPE-GC-MS
This protocol describes the extraction and quantification of DBPP from water samples using solid-phase extraction followed by gas chromatography-mass spectrometry.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 7 days.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained DBPP from the cartridge with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated TPhP) prior to GC-MS analysis.
3.1.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.[3]
-
-
-
Mass Spectrometer (MS) Conditions:
Analysis of this compound in Soil and Sediment by PLE-LC-MS/MS
This protocol details the extraction and quantification of DBPP from solid environmental matrices using pressurized liquid extraction and liquid chromatography-tandem mass spectrometry.
3.2.1. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Air-dry the soil or sediment sample, and sieve to remove large debris. Homogenize the sample.
-
Extraction Cell Preparation: Mix 10 g of the homogenized sample with a drying agent (e.g., diatomaceous earth) and pack it into a stainless steel extraction cell.
-
PLE Parameters:
-
Solvent: Dichloromethane/Acetone (1:1, v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Time: 5 minutes.
-
Cycles: 2.
-
-
Extract Collection: Collect the extract in a glass vial.
-
Concentration and Solvent Exchange: Evaporate the extract to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of methanol for LC-MS/MS analysis.
-
Internal Standard Addition: Add a suitable internal standard (e.g., deuterated TPhP) before analysis.
3.2.2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 5 mM Ammonium Acetate in Methanol.
-
Gradient:
-
Start with 20% B, hold for 0.5 min.
-
Increase to 100% B over 7.5 min.
-
Hold at 100% B for 2 min.
-
Return to 20% B and equilibrate for 4 min.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for DBPP: Precursor Ion (m/z) 287.2 -> Product Ions (m/z) 175.1, 100.[5]
-
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for DBPP analysis.
Analytical Logic Diagram
Caption: Logic of analytical method selection.
References
- 1. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Phosphoric acid, dibutyl phenyl ester [webbook.nist.gov]
- 5. birmingham.ac.uk [birmingham.ac.uk]
Application Note: Quantification of Dibutyl Phthalate (DBPP) using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyl Phthalate (DBP), a widely used plasticizer, is of significant concern due to its potential endocrine-disrupting properties and widespread environmental presence.[1][2] Accurate and sensitive quantification of DBP in various matrices, including environmental samples, food products, and pharmaceutical formulations, is crucial for safety assessment and regulatory compliance.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of DBP.[2][5] This application note provides a detailed protocol for the quantification of DBP using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
The quantification of DBP by GC-MS involves the separation of the analyte from the sample matrix, followed by its chromatographic separation and detection by mass spectrometry. The sample is typically extracted using a suitable organic solvent.[6][7] The extract is then injected into the gas chromatograph, where DBP is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated DBP then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[2] Quantification is achieved by comparing the response of the target analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.[8] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of DBP.[8][9]
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetone, isohexane, hexane, and methanol (GC-MS grade or equivalent).[3][6][9]
-
Standards: Dibutyl Phthalate (DBP) and deuterated DBP (DBP-d4) or Benzyl Benzoate (BB) as an internal standard.[6][8]
-
Apparatus: Standard laboratory glassware, centrifuge, vortex mixer, evaporator (e.g., nitrogen stream), and GC-MS system.
Important Precaution: Due to the ubiquitous nature of phthalates in laboratory environments, it is crucial to take precautions to avoid contamination. This includes using glassware that has been heat-treated (e.g., at 400°C for at least 2 hours), rinsing all equipment with acetone and then isohexane, and avoiding contact with plastic materials wherever possible.[6][7]
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of DBP and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 ng/mL) by serial dilution of the stock solution with hexane.[8]
-
Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., DBP-d4 or BB) and spike it into all calibration standards and samples at a constant concentration (e.g., 50 ng/mL).[8]
3. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Place a known volume of the sample (e.g., 12.5 mL) into a centrifuge tube.[7]
-
Add a suitable extraction solvent (e.g., 10 mL of isohexane).[7]
-
Vortex the mixture vigorously for at least one minute to ensure thorough mixing.[7]
-
Allow the phases to separate. Centrifugation can be used to expedite this process.[7]
-
Carefully transfer the organic layer (top layer with isohexane) to a clean test tube.
-
Concentrate the extract under a gentle stream of nitrogen at approximately 35°C. Avoid complete dryness.[7]
-
Reconstitute the residue in a known volume of the solvent used for the working standards (e.g., 1 mL of isohexane).[7]
-
Add the internal standard to the reconstituted extract.[7]
-
Transfer the final extract into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of DBP. These may need to be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30m x 0.25mm, 0.25µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C - 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 40-100°C, ramped to 290-300°C. For example: Hold at 100°C for 1 min, ramp at 10°C/min to 230°C, then ramp at 10°C/min to 270°C and hold, then ramp at 25°C/min to 300°C and hold.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C - 250°C |
| Transfer Line Temperature | 290°C - 300°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Data Summary
Table 1: Selected Ion Monitoring (SIM) Parameters for DBP and Internal Standards.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dibutyl Phthalate (DBP) | 149 | 205 | 223 |
| DBP-d4 (Internal Standard) | 153 | - | - |
| Benzyl Benzoate (BB) (Internal Standard) | 105 | - | - |
Note: The primary ion for quantification of many phthalates is m/z 149.[2] The selection of appropriate qualifier ions is crucial for confident identification.
Table 2: Method Validation Parameters.
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
These are typical values and should be determined for each specific method and matrix.[4][8][10]
Visualizations
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oiv.int [oiv.int]
- 7. oiv.int [oiv.int]
- 8. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for the Structural Elucidation of Dibutyl Phenyl Phosphate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl phenyl phosphate (DBPP) is an organophosphate ester used as a flame retardant and plasticizer. Its chemical structure and purity are critical for its function and for assessing its toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules like DBPP. This document provides a detailed guide to the application of ¹H, ¹³C, and ³¹P NMR spectroscopy for the comprehensive characterization of this compound.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ³¹P, can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure. Furthermore, through-bond interactions between neighboring nuclei result in spin-spin coupling, which provides valuable connectivity information. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants from ¹H, ¹³C, and ³¹P NMR spectra, a complete structural assignment of this compound can be achieved.
Predicted NMR Spectral Data for this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a (CH₃) | 0.9 - 1.0 | Triplet (t) | J(H-a, H-b) ≈ 7.4 |
| H-b (-CH₂-) | 1.4 - 1.5 | Sextet | J(H-b, H-a) ≈ 7.4, J(H-b, H-c) ≈ 6.7 |
| H-c (-CH₂-) | 1.6 - 1.8 | Quintet | J(H-c, H-b) ≈ 6.7, J(H-c, H-d) ≈ 6.6 |
| H-d (O-CH₂-) | 4.0 - 4.2 | Quartet of triplets (qt) | J(H-d, H-c) ≈ 6.6, ³J(P, H-d) ≈ 7.8 |
| H-e, H-g (ortho-ArH) | 7.1 - 7.2 | Multiplet (m) | |
| H-f (para-ArH) | 7.2 - 7.3 | Multiplet (m) | |
| H-g (meta-ArH) | 7.3 - 7.4 | Multiplet (m) |
Note: The protons of the phenyl group will exhibit complex splitting patterns due to proton-proton and proton-phosphorus couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to J(P,C)) | Coupling Constant (J, Hz) |
| C-1 (CH₃) | ~13.6 | Singlet (s) | |
| C-2 (-CH₂-) | ~18.8 | Singlet (s) | |
| C-3 (-CH₂-) | ~32.4 | Doublet (d) | ³J(P, C-3) ≈ 6.5 |
| C-4 (O-CH₂) | ~67.8 | Doublet (d) | ²J(P, C-4) ≈ 6.0 |
| C-5 (ipso-ArC) | ~150.7 | Doublet (d) | ²J(P, C-5) ≈ 5.0 |
| C-6 (ortho-ArC) | ~120.2 | Doublet (d) | ³J(P, C-6) ≈ 5.0 |
| C-7 (meta-ArC) | ~129.7 | Singlet (s) | |
| C-8 (para-ArC) | ~125.2 | Singlet (s) |
Table 3: Predicted ³¹P NMR Spectral Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ³¹P | -5 to -10 | Multiplet (m) |
Note: The ³¹P signal will be a multiplet due to coupling with the protons on the adjacent methylene groups of the butyl chains and potentially with the aromatic protons.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for organophosphates and its residual proton signal at ~7.26 ppm can be used for spectral referencing.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for precise chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Pulse Program: Standard proton-decoupled phosphorus experiment.
-
Temperature: 298 K.
-
Spectral Width: 200 ppm.
-
Number of Scans: 64-128.
-
Relaxation Delay: 5 seconds (longer delay for better quantitative results).
-
Acquisition Time: ~1 second.
-
Referencing: Use an external standard of 85% H₃PO₄ (δ = 0.00 ppm).
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and ¹³C spectra, and the external H₃PO₄ reference for the ³¹P spectrum.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to establish connectivity.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the workflow for structural elucidation and the key NMR correlations.
Application Notes and Protocols for Dibutyl Phenyl Phosphate in Fire-Resistant Aircraft Hydraulic Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyl Phenyl Phosphate (DBPP) in fire-resistant aircraft hydraulic fluids. The information is intended for researchers and professionals involved in the development and evaluation of hydraulic fluids and related materials.
Application Notes
This compound (DBPP) is a key component in the formulation of fire-resistant hydraulic fluids, particularly those used in commercial aviation.[1][2] Phosphate esters, including DBPP, are favored for their excellent fire resistance properties, a critical safety requirement for aircraft hydraulic systems that operate under high pressures and temperatures.[1] Commercial aircraft hydraulic fluids are complex mixtures, and DBPP is often used in combination with other phosphate esters, such as tributyl phosphate and butyl diphenyl phosphate, along with a variety of additives to enhance performance.[2][3]
One of the most well-known commercial hydraulic fluids containing DBPP is Skydrol™ LD-4.[1][2][3] Formulations like Skydrol™ LD-4 typically contain 20-30% DBPP by weight.[4] These fluids are designed to meet stringent industry and aircraft manufacturer specifications, including those from Airbus and Boeing.[5][6]
The primary function of DBPP, in conjunction with other phosphate esters, is to raise the flash point and fire point of the hydraulic fluid, significantly reducing the risk of ignition in the event of a leak near hot components.[7] Beyond its fire-resistant properties, DBPP and the overall formulation contribute to other essential fluid characteristics such as:
-
Thermal Stability: Resistance to breakdown at high operating temperatures.[6]
-
Lubricity: Providing necessary lubrication for the moving parts of the hydraulic system to prevent wear.
-
Hydrolytic Stability: Resistance to chemical decomposition in the presence of water.[8][9]
-
Corrosion Inhibition: Protecting metallic components from corrosion.
The selection and concentration of DBPP and other components are carefully balanced to achieve the desired performance characteristics while maintaining compatibility with aircraft materials, including seals and hoses.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H23O4P | [10] |
| Molecular Weight | 286.30 g/mol | [11] |
| Appearance | Clear, colorless to slightly yellow liquid | [11][12] |
| Boiling Point | 131-132 °C | [11] |
| Flash Point | > 200 °F (> 93 °C) | [11] |
| Density | 1.0691 g/cm³ at 25 °C | [11] |
| Solubility in Water | < 1 mg/mL at 72.5 °F | [11] |
Performance Data of Hydraulic Fluids Containing this compound
The following tables summarize the typical performance data for commercial Type IV fire-resistant hydraulic fluids that contain DBPP as a significant component.
Table 1: Fire Resistance Properties
| Property | Skydrol™ LD-4 | HyJet™ IV-A plus | Test Method |
| Flash Point | 160 °C (320 °F) | 160°C (320°F) | ASTM D92 |
| Fire Point | Not specified | Not specified | ASTM D92 |
| Autoignition Temperature | Not specified | 400°C (752°F) | ASTM D2155 |
Data sourced from Safety Data Sheets and Technical Data Sheets.[6][13][14]
Table 2: Viscosity
| Temperature | Skydrol™ LD-4 | HyJet™ IV-A plus | Test Method |
| 100 °C | 3.5 cSt | 3.5 cSt | ASTM D445 |
| 40 °C | 10.6 cSt | 10.1 cSt | ASTM D445 |
| -54 °C (-65 °F) | < 2000 cSt | Not specified | Not specified |
Data sourced from Safety Data Sheets and Technical Data Sheets.[13][15]
Table 3: Other Key Properties
| Property | Skydrol™ LD-4 | HyJet™ IV-A plus | Test Method |
| Density @ 15 °C | Not specified | 1.001 g/mL | Not specified |
| Pour Point | < -62.22 °C | Not specified | Not specified |
| Acid Number | Not specified | 0.4 mg KOH/g (max) | ASTM D974 |
| Water Content | Not specified | 0.1% (max) | ASTM D6304 |
Data sourced from Safety Data Sheets and Technical Data Sheets.[13][16][17]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of fire-resistant hydraulic fluids are provided below. These protocols are based on standard methods from ASTM International.
Protocol 1: Determination of Flash and Fire Points by Cleveland Open Cup Tester
1. Objective: To determine the flash and fire points of petroleum products and other liquids with flash points above 79°C (175°F).[18]
2. Apparatus:
-
Cleveland Open Cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and thermometer.
-
Heater, capable of controlled temperature increase.
3. Procedure:
-
Fill the test cup with the hydraulic fluid sample to the filling mark.
-
Heat the sample at a controlled rate of 5 to 6 °C/min when the sample is about 56°C below the expected flash point.[20]
-
At specified temperature intervals, pass the test flame across the top of the cup.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.[19]
-
To determine the fire point, continue heating after the flash point has been recorded.
-
The fire point is the temperature at which the liquid ignites and sustains burning for at least 5 seconds.[7]
4. Reporting: Report the temperatures of the flash point and fire point.
Protocol 2: Determination of Autoignition Temperature of Liquid Chemicals
Based on ASTM D2155 [21][22][23]
1. Objective: To determine the autoignition temperature of a hydraulic fluid in air at atmospheric pressure.
2. Apparatus:
-
A 200-mL Erlenmeyer borosilicate glass flask.[22]
-
A furnace with a temperature controller.
-
Hypodermic syringe for sample injection.[22]
-
Thermocouples and a potentiometer for temperature measurement.
3. Procedure:
-
Place the flask in the furnace and heat it to a predetermined temperature.
-
Inject a small, metered sample of the hydraulic fluid into the heated flask.[22]
-
Observe the flask in a darkened room for 5 minutes or until ignition occurs.[22]
-
Autoignition is indicated by the sudden appearance of a flame inside the flask.[22]
-
Repeat the test at different temperatures and sample volumes to find the lowest temperature at which autoignition occurs.
4. Reporting: Report the lowest temperature at which autoignition was observed as the autoignition temperature.
Protocol 3: Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)
Based on ASTM D2619 [24][25][26]
1. Objective: To determine the resistance of hydraulic fluids to chemical decomposition in the presence of water.[8]
2. Apparatus:
-
Pressure-type beverage bottles.
-
An oven with a rotating mechanism.
-
Copper test specimens.
3. Procedure:
-
Place 75 g of the test fluid, 25 g of water, and a copper test specimen into a beverage bottle.[25]
-
Seal the bottle and place it in the rotating mechanism inside an oven set at 93°C (200°F).[25]
-
Rotate the bottle end-over-end for 48 hours.[25]
-
After cooling, separate the fluid and water layers.
-
Measure the weight change of the copper specimen.
-
Determine the acid number of the fluid layer and the acidity of the water layer.
4. Reporting: Report the change in the weight of the copper specimen, the change in the acid number of the fluid, and the acidity of the water.
Protocol 4: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
1. Objective: To evaluate the anti-wear properties of a lubricating fluid in sliding contact.[27]
2. Apparatus:
-
Four-Ball Wear Test Machine.
-
Steel balls (one rotating, three stationary).[27]
3. Procedure:
-
Submerge three stationary steel balls in the test hydraulic fluid.
-
Place a fourth steel ball in a chuck and rotate it against the three stationary balls under a specified load, speed, and temperature for a set duration.[27]
-
After the test, clean the stationary balls and measure the diameter of the wear scars.
4. Reporting: Report the average wear scar diameter as an indicator of the fluid's anti-wear properties.
Visualizations
Caption: Logical workflow for the formulation and evaluation of DBPP-containing fire-resistant hydraulic fluids.
References
- 1. scribd.com [scribd.com]
- 2. CN101506327A - High performance phosphate ester hydraulic fluid - Google Patents [patents.google.com]
- 3. Method for lubricating high pressure hydraulic system using phosphate ester hydraulic fluid | TREA [trea.com]
- 4. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 5. Mobil HyJet IV-A+ Aviation Hydraulic Fluid | Silmid [silmid.com]
- 6. Skydrol LD4 Hydraulic Fluid | Silmid [silmid.com]
- 7. home.quakerhoughton.com [home.quakerhoughton.com]
- 8. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 9. HYDROLYTIC STABILITY OF HYDRAULIC FLUIDS: ASTM D2619 - Articles - New Prosper [sdruav.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. exxonmobildistributor.com [exxonmobildistributor.com]
- 14. pilotshop.rs [pilotshop.rs]
- 15. qualitybearingsonline.com [qualitybearingsonline.com]
- 16. aircraftspruce.com [aircraftspruce.com]
- 17. researchgate.net [researchgate.net]
- 18. store.astm.org [store.astm.org]
- 19. nazhco.com [nazhco.com]
- 20. koehlerinstrument.com [koehlerinstrument.com]
- 21. store.astm.org [store.astm.org]
- 22. img.antpedia.com [img.antpedia.com]
- 23. store.astm.org [store.astm.org]
- 24. img.antpedia.com [img.antpedia.com]
- 25. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 26. petrolube.com [petrolube.com]
- 27. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 28. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Dibutyl Phenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl phenyl phosphate (DPP) is an organophosphate compound that has garnered attention for its selective inhibitory effects on specific enzymes. Understanding the interaction of DPP with various enzymes is crucial for toxicology studies, drug development, and elucidating biochemical pathways. This document provides detailed application notes and protocols for in vitro assays designed to study the enzyme inhibitory properties of DPP, with a primary focus on its established targets.
Recent studies have identified this compound as a potent and selective inhibitor of butyrylcholinesterase (BChE), while exhibiting minimal activity against acetylcholinesterase (AChE)[1]. The inhibition of BChE by DPP has been characterized as competitive[1]. Furthermore, the broader class of organophosphate esters, to which DPP belongs, is known to inhibit other serine hydrolases, including carboxylesterases (CEs)[2][3][4][5]. These enzymes play significant roles in xenobiotic metabolism and neurotransmission.
These application notes provide standardized protocols for researchers to investigate the inhibitory effects of DPP on butyrylcholinesterase and carboxylesterase activity in an in vitro setting.
Principle of the Assays
The in vitro enzyme inhibition assays described herein are based on spectrophotometric methods. These assays utilize a chromogenic substrate that is hydrolyzed by the enzyme of interest, producing a colored product. The rate of formation of this product is directly proportional to the enzyme's activity. By introducing an inhibitor such as DPP, a decrease in the rate of product formation can be measured, allowing for the quantification of enzyme inhibition. The concentration of the inhibitor that reduces enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).
Data Presentation: Quantitative Inhibition Data
The following table summarizes the quantitative data for the inhibition of various enzymes by this compound and related organophosphate esters.
| Compound | Enzyme | Inhibitor Type | IC50 | Ki | Source |
| This compound | Butyrylcholinesterase (BChE) | Competitive | - | 43 µM | [1] |
| Di-n-pentyl phenyl phosphate | Butyrylcholinesterase (BChE) | Partial Competitive | - | 6 µM | [1] |
| Di-cyclohexyl phenyl phosphate | Butyrylcholinesterase (BChE) | Partial Competitive | - | 7 µM | [1] |
| Triphenyl phosphate (TPHP) | Human Liver Carboxylesterase (hCE1) | Potent Inhibitor | < 100 nM | 49.0 nM | [2] |
| 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) | Human Liver Carboxylesterase (hCE1) | Potent Inhibitor | < 100 nM | 17.9 nM | [2] |
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman.
a. Materials and Reagents:
-
Butyrylcholinesterase (from equine serum)
-
This compound (DPP)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
b. Experimental Workflow:
References
- 1. Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Monitoring Dibutyl Phenyl Phosphate in Industrial Wastewater
Introduction
Dibutyl phenyl phosphate (DBPP) is an organophosphate ester widely used as a flame retardant and plasticizer in various industrial applications.[1][2] Due to its production volume and use in consumer goods, DBPP is frequently detected in aquatic environments, originating from industrial and municipal wastewater discharges.[1][2] Concerns over its potential toxicity, carcinogenicity, and adverse effects on neurodevelopment and fertility in organisms necessitate robust and sensitive monitoring methods in industrial effluents.[1] This document provides detailed protocols for the analysis of DBPP in industrial wastewater, targeting researchers and analytical scientists. The methods described include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Collection and Preservation
Proper sample collection is critical for accurate analysis. The following steps should be adhered to:
-
Sample Collection: Collect composite samples over a 24-hour period using a refrigerated auto-sampler to ensure the sample is representative of the daily discharge.[3][4] If manual sampling is performed, collect discrete samples of equal volume at least once per hour for a minimum of six hours.[3] Samples should be collected in amber glass bottles to prevent photodegradation.
-
Preservation: Cool the samples to 4°C immediately after collection.
-
Storage: Samples should be extracted as soon as possible. If immediate extraction is not feasible, they should be stored in a freezer to maintain stability.[5]
-
Chain of Custody: A chain of custody log must be maintained from collection to analysis to ensure sample integrity.[3]
Method 1: Solid-Phase Extraction (SPE) with GC-MS Analysis
This is a widely used method that can concentrate analytes from large sample volumes, providing high recovery and clean extracts. The combination of SPE with GC-MS offers excellent sensitivity and selectivity for DBPP.
Experimental Protocol
-
Sample Preparation:
-
Allow the wastewater sample (typically 100-1000 mL) to reach room temperature.
-
Filter the sample through a 0.7 μm glass fiber filter to remove suspended solids.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., Poly-Sery PSD).[6]
-
Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Ensure the sorbent does not run dry.
-
-
Sample Loading:
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 5-10 mL of reagent water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DBPP from the cartridge using a small volume of an appropriate solvent, such as 4 mL of ethyl acetate.[6]
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard.
-
Analyze the extract using GC-MS.
-
GC-MS Parameters
-
GC System: Agilent 7890 Series GC or equivalent.[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 7000 Triple Quadrupole GC/MS or equivalent.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for DBPP should be monitored.
Quantitative Data Summary for SPE-GC-MS
| Parameter | Value | Reference |
| Recovery | 67% - 105% | [1] |
| Relative Standard Deviation (RSD) | < 20% | [1] |
| Limit of Detection (LOD) | 0.28 - 0.52 µg/L | [6] |
| Limit of Quantification (LOQ) | 0.96 - 1.64 µg/L | [6] |
Note: Values are for a range of organophosphate flame retardants and may vary for DBPP specifically.
Caption: Workflow for DBPP analysis using SPE and GC-MS.
Method 2: Solid-Phase Microextraction (SPME) with GC-MS Analysis
SPME is a fast, simple, and solvent-free extraction technique that integrates sampling, extraction, and concentration into a single step. It is highly suitable for screening and quantifying volatile and semi-volatile organic compounds in water.
Experimental Protocol
-
Sample Preparation:
-
SPME Extraction:
-
Select a PDMS-DVB (Polydimethylsiloxane/Divinylbenzene) coated fiber, which is effective for a range of organophosphates.[8][9]
-
Place the vial on a magnetic stirrer.
-
Expose the SPME fiber to the headspace or directly immerse it into the sample solution.
-
Perform the extraction for a set time (e.g., 40 minutes) at room temperature with constant stirring.[8][9]
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the hot inlet of the GC.
-
Desorb the trapped analytes from the fiber onto the GC column. A typical desorption temperature is 280°C for 5 minutes.
-
Analyze using GC-MS with parameters similar to those described in Method 1.
-
Quantitative Data Summary for SPME-GC-MS
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.010 - 0.025 ng/mL | [8][9] |
| Precision (RSD) | Similar to SPE | [8][9] |
| Detection Limits (other OPFRs) | 29 - 50 ng/L | [10] |
Note: This method provides excellent sensitivity, often comparable to SPE of much larger sample volumes.[8][9]
Caption: Logical steps in the SPME-GC-MS analysis workflow.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for analyzing a wide range of compounds, including those that are thermally labile or have low volatility, making it a strong alternative or confirmatory method to GC-MS.
Experimental Protocol
-
Sample Preparation:
-
Prepare the sample using Solid-Phase Extraction as described in Method 1. The final extract should be solvent-exchanged into a mobile phase-compatible solvent (e.g., methanol or acetonitrile).
-
For samples with higher concentrations, direct injection of the filtered aqueous sample may be possible.[11]
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity LC or equivalent.[12]
-
Column: A reverse-phase column such as a Phenomenex Kinetex Biphenyl (2.1 × 100 mm, 2.6 µm).[12]
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like 0.1% formic acid or ammonium acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.[12]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for DBPP.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Precursor and product ion transitions for DBPP must be optimized.
-
Quantitative Data Summary for LC-MS/MS
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 3 - 80 ng/L (after SPE) | [11] |
| Recovery (SPE) | 46% - 100% | [13] |
| Method Detection Limit (MDL) | 1.6 - 19 ng/L | [13] |
Note: Values are for a range of organophosphate flame retardants and demonstrate the high sensitivity of the LC-MS/MS approach.
Alternative Method: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized sample preparation technique based on a ternary solvent system.[14] It is known for its speed, ease of operation, low solvent consumption, and high enrichment factors.[14]
Experimental Protocol
-
Solvent Mixture Preparation:
-
Prepare a mixture containing an extraction solvent (a water-immiscible organic solvent with higher density than water, e.g., tetrachloroethylene) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile).[14]
-
-
Extraction:
-
Rapidly inject the solvent mixture into the aqueous sample (typically 5-10 mL) using a syringe.[14]
-
A cloudy solution will form as the extraction solvent is dispersed into fine droplets, creating a large surface area for rapid extraction of DBPP.
-
Ultrasonication can be used to assist in the dispersion and improve extraction efficiency.[15][16]
-
-
Phase Separation:
-
Centrifuge the cloudy solution for 5-10 minutes at high speed (e.g., 4000 rpm).
-
The fine droplets of the extraction solvent will sediment at the bottom of the conical test tube.
-
-
Analysis:
-
Collect the sedimented phase (µL volume) using a microsyringe.
-
Inject the collected solvent directly into the GC-MS or LC-MS for analysis.
-
Quantitative Data Summary for DLLME
| Parameter | Value | Reference |
| Recovery | 68% - 100% | |
| Relative Standard Deviation (RSD) | 2.3% - 9.5% | |
| Limit of Detection (LOD) | 0.10 - 0.24 µg/L | [15] |
Note: Data is for phenylurea herbicides but demonstrates the typical performance of the DLLME technique.
Summary and Method Comparison
Choosing the appropriate method depends on the specific requirements of the analysis, such as required detection limits, sample throughput, and available instrumentation.
| Method | Key Advantages | Key Disadvantages |
| SPE-GC-MS | Robust, reliable, high concentration factor, good recovery.[1] | Time-consuming, requires significant solvent volumes. |
| SPME-GC-MS | Fast, solvent-free, high sensitivity, simple.[8][9] | Fiber fragility and cost, potential for matrix effects.[8][9] |
| SPE-LC-MS/MS | Excellent sensitivity and selectivity, suitable for a broad range of compounds.[11][13] | Higher instrument cost and complexity. |
| DLLME | Very fast, low solvent use, high enrichment factor.[14][15] | Requires solvents denser than water, smaller sample volumes. |
For routine monitoring with stringent detection limits, SPE followed by either GC-MS or LC-MS/MS is recommended. For rapid screening or laboratories aiming to reduce solvent consumption, SPME and DLLME are excellent alternatives.
References
- 1. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel method for rapid monitoring of OPFRs by LLE and GC-MS as a tool for assessing biodegradation: validation and applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Suitability of solid-phase microextraction for the determination of organophosphate flame retardants and plasticizers in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.vu.nl [research.vu.nl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Dibutyl Phenyl Phosphate in Lubricant Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of Dibutyl Phenyl Phosphate (DBPP) as a lubricant additive. The information is intended for researchers and scientists in the field of lubricant development and tribology.
Introduction to this compound (DBPP)
This compound (DBPP) is an organophosphate ester utilized as a multifunctional additive in lubricating oils and hydraulic fluids.[1][2] Its primary functions include improving anti-wear properties, providing extreme pressure (EP) protection, and enhancing the fire resistance of the lubricant.[1] The chemical structure of DBPP, featuring both aliphatic butyl groups and an aromatic phenyl group, contributes to its thermal stability and compatibility with various base oils.
Formulation of DBPP in Lubricants
The concentration of DBPP in a lubricant formulation is critical to its performance and is dependent on the specific application and the type of base oil used.
Recommended Treating Concentration
Based on existing formulations, particularly in specialized applications such as aircraft hydraulic fluids, DBPP can be a significant component of the additive package.
| Application | Base Oil Type | DBPP Concentration (% by weight) | Other Additives |
| Aircraft Hydraulic Fluid | Phosphate Ester Based | 18 - 25% | Tributyl phosphate, Butyl diphenyl phosphate, Viscosity index improver, Corrosion inhibitor, Anti-erosion agent, Acid scavenger |
Table 1: Example Formulation of a Lubricant Containing this compound. Data sourced from patent literature for aircraft hydraulic fluids.[3][4]
Synergistic Additive Combinations
The performance of DBPP can be enhanced when used in conjunction with other lubricant additives. While specific synergistic data for DBPP is limited in publicly available literature, general principles for phosphate esters can be applied.
-
Antioxidants: To improve the oxidative stability of lubricants containing DBPP, the inclusion of antioxidants is recommended. Hindered phenolic and aminic antioxidants are commonly used and can exhibit synergistic effects with organophosphorus compounds.[5][6]
-
Other Anti-Wear/Extreme Pressure Additives: While DBPP provides anti-wear and EP properties, it can be formulated with other additives like zinc dialkyldithiophosphates (ZDDP) for enhanced performance under a wider range of operating conditions. However, potential for competitive interactions exists, and formulation optimization is crucial.
-
Corrosion Inhibitors: Especially in applications with a risk of water contamination, the addition of corrosion inhibitors is beneficial to protect metal surfaces.
-
Friction Modifiers: For applications where reducing the coefficient of friction is a primary goal, friction modifiers can be incorporated into the formulation.
Base Oil Compatibility
This compound, as a phosphate ester, exhibits good solubility in a range of base oils. However, its polarity differs from that of non-polar base oils, which can affect compatibility.
| Base Oil Group | Base Oil Type | Compatibility with Phosphate Esters | Notes |
| Group I, II, III | Mineral Oils | Moderate | Phosphate esters are generally more polar than mineral oils. Compatibility should be verified, especially at low temperatures. |
| Group IV | Polyalphaolefins (PAOs) | Limited to Moderate | PAOs are non-polar, and solubility of phosphate esters can be limited. The addition of a co-solvent or an ester base oil can improve compatibility.[7] |
| Group V | Synthetic Esters (e.g., Polyol Esters) | Good | Phosphate esters are generally compatible with other synthetic esters due to their similar polar nature.[7] |
| Polyalkylene Glycols (PAGs) | Generally Incompatible | PAGs have a distinct polarity and are typically not compatible with phosphate esters. |
Table 2: General Compatibility of Phosphate Esters with Common Lubricant Base Oils.[8]
Mechanism of Action
The anti-wear and extreme pressure properties of this compound are attributed to its ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions.
Under high load and temperature, DBPP decomposes and reacts with the metal surface to form a durable, low-shear-strength boundary film. This film, composed of iron phosphates and polyphosphates, acts as a sacrificial layer, preventing direct metal-to-metal contact and thereby reducing wear and preventing seizure.[9]
Experimental Protocols
The following are detailed protocols for evaluating the performance of lubricants formulated with this compound.
Protocol for Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricating fluid.[10][11][12][13]
Objective: To evaluate the anti-wear properties of a lubricant by measuring the wear scar diameter on three stationary steel balls in contact with a rotating fourth ball.
Apparatus: Four-Ball Wear Test Machine.
Materials:
-
Test Lubricant (with and without DBPP at various concentrations)
-
AISI E-52100 steel balls (12.7 mm diameter)
-
Cleaning solvents (e.g., heptane, acetone)
Procedure:
-
Thoroughly clean the four steel balls and the test cup with solvents and dry them.
-
Clamp three balls securely in the test cup.
-
Pour the test lubricant into the cup to a level that covers the three stationary balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine.
-
Apply a load of 147 N (15 kgf) or 392 N (40 kgf).
-
Heat the lubricant to a test temperature of 75°C.[13]
-
Once the temperature is stable, start the motor and run the test at 1200 rpm for 60 minutes.[10][13]
-
At the end of the test, turn off the motor, remove the load, and allow the apparatus to cool.
-
Remove the test cup, discard the lubricant, and clean the three stationary balls.
-
Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.
-
Calculate the average wear scar diameter.
Data to be Collected:
-
Wear scar diameter (mm) for each stationary ball.
-
Average wear scar diameter (mm).
-
Coefficient of friction (if the machine is equipped with a torque sensor).
Protocol for Falex Pin and Vee Block Test (ASTM D3233)
This test evaluates the extreme pressure properties of fluid lubricants.[14][15][16]
Objective: To determine the load-carrying capacity of a lubricant.
Apparatus: Falex Pin and Vee Block Test Machine.
Materials:
-
Test Lubricant
-
Standard test pins (AISI 3135 steel)
-
Standard V-blocks (AISI C-1137 steel)
-
Shear pins
-
Cleaning solvents
Procedure (Method A - Run-Up Test):
-
Clean the test pin and V-blocks with appropriate solvents and dry them.
-
Install the V-blocks and the test pin in the machine.
-
Fill the lubricant reservoir with the test sample, ensuring the test components are fully immersed.
-
Start the machine, which rotates the pin at 290 rpm.[15]
-
Apply an initial load (e.g., 300 lbf) and allow for a brief run-in period (e.g., 1 minute).
-
Begin the continuous and uniform application of load using the ratchet wheel mechanism.
-
Observe the torque gauge and listen for signs of seizure.
-
The test is concluded when the shear pin breaks or when there is a sudden, large increase in torque, indicating lubricant failure.
-
Record the load at which failure occurred.
Data to be Collected:
-
Failure load (lbf or N).
-
Torque at failure (if available).
-
Appearance of the test pin and V-blocks after the test.
Protocol for Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method evaluates the oxidation stability of lubricating oils.[17][18][19][20][21]
Objective: To determine the resistance of a lubricant to oxidation under accelerated conditions.
Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.
Materials:
-
Test Lubricant
-
Distilled water
-
Copper catalyst coil
-
Oxygen
Procedure:
-
Place a 50g sample of the test oil, 5g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.
-
Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.
-
Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.[18]
-
Monitor the pressure inside the vessel continuously.
-
The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed.[18]
-
The result is reported as the time in minutes for this pressure drop to occur (oxidation induction time).
Data to be Collected:
-
Oxidation induction time (minutes).
-
Pressure vs. time curve.
Data Presentation and Interpretation
The data obtained from the experimental protocols should be tabulated for clear comparison of different lubricant formulations.
| Formulation | DBPP Conc. (wt%) | Average Wear Scar Diameter (mm) - ASTM D4172 | Failure Load (lbf) - ASTM D3233 | Oxidation Induction Time (min) - ASTM D2272 |
| Base Oil | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Oil + DBPP | 0.5 | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Oil + DBPP | 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Oil + DBPP + Antioxidant | 1.0 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Example of a Data Summary Table for Lubricant Performance Evaluation.
Interpretation:
-
A smaller wear scar diameter in the ASTM D4172 test indicates better anti-wear performance.
-
A higher failure load in the ASTM D3233 test signifies superior extreme pressure properties.
-
A longer oxidation induction time in the ASTM D2272 test demonstrates better oxidation stability.
By systematically varying the concentration of DBPP and other additives and evaluating the performance using these standardized tests, lubricant formulations can be optimized for specific applications.
References
- 1. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stami.no [stami.no]
- 3. CN101506327A - High performance phosphate ester hydraulic fluid - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 6. lubricatin.com [lubricatin.com]
- 7. wearcheck.co.za [wearcheck.co.za]
- 8. Understanding the Differences Between Base Oil Formulations [machinerylubricationindia.com]
- 9. mdpi.com [mdpi.com]
- 10. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. img.antpedia.com [img.antpedia.com]
- 14. store.astm.org [store.astm.org]
- 15. petrolube.com [petrolube.com]
- 16. randb.co.kr [randb.co.kr]
- 17. store.astm.org [store.astm.org]
- 18. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 19. Lin-Tech: OilLab 571: Oxidation Stability of Steam Turbine Oils [lin-tech.ch]
- 20. precisionlubrication.com [precisionlubrication.com]
- 21. focuslab.co.th [focuslab.co.th]
Application Notes and Protocols for Studying the Leaching of Dibutyl-4-phenylphenol (DBPP) from Plastic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl-4-phenylphenol (DBPP) is a chemical compound that can be found in various plastic materials. It is often a degradation product of phosphite-based antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite (commercially known as Irgafos 168), which are used to protect polymers from degradation during processing and service life. Due to its potential to migrate from plastic packaging into food, beverages, and pharmaceutical products, it is crucial to have reliable methods for studying its leaching characteristics. These application notes provide detailed protocols for the extraction and quantification of DBPP from plastic materials, enabling researchers to assess the safety of plastic formulations and ensure compliance with regulatory standards. The primary analytical technique highlighted is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the determination of semi-volatile organic compounds like DBPP.
Factors Influencing Leaching
The migration of DBPP from plastic materials is a complex process influenced by several factors:
-
Temperature: Higher temperatures accelerate the diffusion of DBPP within the polymer matrix and its transfer to the surrounding medium.[1]
-
Time of Contact: Longer contact times generally lead to increased leaching of DBPP.
-
Type of Plastic: The chemical nature and morphology of the plastic (e.g., polypropylene, polyethylene) affect the diffusion coefficient of DBPP.[2]
-
Food Simulant/Contact Medium: The polarity and chemical composition of the contacting medium play a significant role. Fatty food simulants tend to promote the migration of lipophilic compounds like DBPP.[1][3]
-
Surface Area to Volume Ratio: A larger surface area of the plastic in contact with a smaller volume of the medium can lead to higher concentrations of leached DBPP.
Experimental Protocols
This section outlines a general protocol for determining the specific migration of DBPP from plastic materials into food simulants. The protocol is based on established methods for analyzing similar phenolic compounds, such as 2,4-di-tert-butylphenol.
Materials and Reagents
-
Plastic Sample: The plastic material to be tested (e.g., film, container).
-
Food Simulants:
-
DBPP analytical standard: Purity ≥ 98%.
-
Internal Standard (IS): e.g., Triphenylphosphate or a deuterated analog of a similar phenolic compound.
-
Solvents: n-Hexane, Dichloromethane, Acetonitrile (all HPLC or pesticide residue grade).
-
Anhydrous Sodium Sulfate.
-
Solid Phase Extraction (SPE) Cartridges: e.g., C18 or as appropriate for the analyte and matrix.
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for semi-volatile compound analysis (e.g., DB-5ms, HP-5ms).
-
Incubator or Oven: For controlled temperature migration studies.
-
Analytical Balance.
-
Vortex Mixer.
-
Centrifuge.
-
Sample Concentrator (e.g., Nitrogen evaporator).
Migration Test Procedure
-
Sample Preparation: Cut the plastic sample into pieces of known dimensions to calculate the surface area. For plastic containers, the internal surface area should be determined. Clean the samples by rinsing with deionized water to remove any surface contamination.
-
Migration Cell Setup: Place the prepared plastic sample in a glass migration cell. Add a known volume of the selected pre-conditioned food simulant to achieve a defined surface area to volume ratio (e.g., 6 dm²/L as per European regulations).
-
Incubation: Seal the migration cell and incubate at a specified temperature and for a defined duration. Common test conditions include 10 days at 40°C for long-term storage simulation or more accelerated conditions like 2 hours at 70°C.[4]
-
Sample Collection: After incubation, remove the plastic sample. The food simulant now contains the leached DBPP and is ready for extraction.
Sample Extraction and Cleanup
For Aqueous Food Simulants (A and D1):
-
Transfer a known aliquot of the food simulant to a separatory funnel.
-
Add the internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or a mixture of hexane and dichloromethane. Repeat the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
For Fatty Food Simulants (D2 - Olive Oil):
-
Take a known weight of the olive oil simulant.
-
Add the internal standard.
-
Perform a solvent extraction using acetonitrile. DBPP will partition into the acetonitrile phase.
-
Separate the acetonitrile layer (top layer) and repeat the extraction.
-
Combine the acetonitrile extracts and concentrate them.
-
A further cleanup step using SPE may be necessary to remove residual lipids before GC-MS analysis.
For Fatty Food Simulants (D2 - Isooctane):
-
Add the internal standard directly to an aliquot of the isooctane simulant.
-
The sample can often be injected directly into the GC-MS after minimal dilution if necessary.[3]
GC-MS Analysis
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for DBPP should be determined from the mass spectrum of a pure standard.
-
Quantification
Prepare a calibration curve by analyzing standard solutions of DBPP of known concentrations containing a fixed amount of the internal standard. Plot the ratio of the peak area of DBPP to the peak area of the internal standard against the concentration of DBPP. The concentration of DBPP in the sample extract can then be calculated from this calibration curve. The final migration value is expressed in mg of DBPP per kg of food simulant (mg/kg) or mg of DBPP per dm² of the plastic surface area (mg/dm²).
Data Presentation
The quantitative results of migration studies should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Specific Migration of 2,4-di-tert-butylphenol (a DBPP analog) from Plastic Materials into Food Simulants
| Plastic Type | Food Simulant | Temperature (°C) | Time (days) | Migration Level (mg/kg) | Reference |
| Polypropylene (PP) | 95% Ethanol | 60 | 10 | High (exact value not specified) | [1] |
| Polyethylene (PE) | Isooctane | Not Specified | Not Specified | High (most sensitively detected) | [3] |
| Polypropylene (PP) | Paraffin | 50 | 30 | High (major ED chemical) | [5] |
| Polyethylene (PE) | Paraffin | 50 | 30 | High (major ED chemical) | [5] |
Note: Data for DBPP is limited; therefore, data for the closely related compound 2,4-di-tert-butylphenol is presented as a proxy.
Mandatory Visualization
Experimental Workflow for DBPP Leaching Analysis
Caption: Workflow for DBPP Leaching Analysis.
Signaling Pathway of DBPP Migration
Caption: Factors influencing DBPP migration.
References
- 1. Global and specific migration of antioxidants from polypropylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. keypublishing.org [keypublishing.org]
- 5. Migration Studies and Endocrine Disrupting Activities: Chemical Safety of Cosmetic Plastic Packaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Dibutyl phenyl phosphate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dibutyl Phenyl Phosphate (DBPP) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method involving phosphorus oxychloride, phenol, and n-butanol.
Issue 1: Low Overall Yield of this compound
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: A low yield of DBPP can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshoot this issue:
-
Sub-optimal Molar Ratios of Reactants: The ratio of phosphorus oxychloride to phenol and subsequently to n-butanol is critical for maximizing the formation of DBPP. An imbalance can lead to the formation of undesired side products such as triphenyl phosphate, tributyl phosphate, or butyl diphenyl phosphate.[1]
-
Recommendation: A proven method involves a two-stage reaction. First, react phosphorus oxychloride with phenol in a molar ratio of approximately 1:0.8 to 1:1.0. After this initial reaction, the resulting intermediate is then reacted with an excess of n-butanol.[1]
-
-
Side Reactions: The primary competing reactions include the formation of other phosphate esters and the hydrolysis of intermediates.
-
Recommendation: To minimize the formation of tributyl phosphate and butyl diphenyl phosphate, precise control over the molar ratios in the initial reaction step is crucial.[1]
-
-
Losses during Purification: DBPP is typically purified by vacuum distillation. Significant product loss can occur if the distillation is not performed under optimal conditions.
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My purified this compound shows the presence of significant impurities when analyzed by GC-MS. What are these impurities and how can I remove them?
-
Answer: Common impurities in DBPP synthesis include unreacted starting materials (phenol, n-butanol), other phosphate esters (triphenyl phosphate, tributyl phosphate, butyl diphenyl phosphate), and acidic byproducts.
-
Identification of Impurities:
-
Removal of Impurities:
-
Washing: The crude product can be washed to remove acidic impurities and unreacted starting materials. A typical workup involves washing with a dilute acid solution, followed by a dilute alkali wash, and finally with water.[5]
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for separating DBPP from other phosphate esters with different boiling points.[2] It is crucial to have an efficient distillation column and to carefully control the temperature and pressure to achieve good separation.
-
-
Issue 3: Reaction is Difficult to Control and Shows a Strong Exotherm
-
Question: The reaction of phosphorus oxychloride is highly exothermic and difficult to control. What are the best practices for managing this?
-
Answer: Phosphorus oxychloride is a highly reactive reagent, and its reactions are often exothermic.[6] Proper temperature control is essential for both safety and to minimize the formation of byproducts.
-
Slow Addition of Reagents: Phosphorus oxychloride should be added dropwise to the cooled solution of the alcohol or phenol.[7] This allows for the dissipation of heat and better control over the reaction temperature.
-
Cooling: The reaction vessel should be cooled in an ice bath or with a cryostat, especially during the addition of phosphorus oxychloride.[7]
-
Use of a Solvent: Performing the reaction in an inert solvent can help to dissipate heat and moderate the reaction rate.
-
Monitoring: Continuous monitoring of the internal reaction temperature is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used industrial method involves the reaction of phosphorus oxychloride (POCl₃) with phenol, followed by the reaction of the resulting intermediate with n-butanol.[1] This two-step, one-pot synthesis allows for good control over the final product distribution.
Q2: What is the role of pyridine in the synthesis of phosphate esters using phosphorus oxychloride?
A2: Pyridine is often used as a base in reactions involving phosphorus oxychloride. Its primary role is to act as an HCl acceptor, neutralizing the hydrogen chloride gas that is evolved during the reaction.[8][9] This prevents the acid from catalyzing unwanted side reactions. It can also act as a nucleophilic catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the chromatograms over time, you can determine the consumption of starting materials and the formation of the product.
Q4: What are the key safety precautions to take when working with phosphorus oxychloride?
A4: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water.[6][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is dry before use to prevent vigorous reactions.
Q5: Can I use other phosphorylating agents besides phosphorus oxychloride?
A5: While phosphorus oxychloride is a common and cost-effective reagent, other phosphorylating agents can be used. However, they may be more expensive or require different reaction conditions.
Data Presentation
Table 1: Optimized Reaction Conditions for Mixed Phosphate Ester Synthesis Containing this compound (based on US Patent 4,034,023A)
| Parameter | Value | Purpose |
| Step 1: Reaction of POCl₃ with Phenol | ||
| Molar Ratio of POCl₃ to Phenol | 1 : 0.8 to 1.0 | To control the formation of phenyl phosphorodichloridate and diphenyl phosphorochloridate intermediates.[1] |
| Reaction Temperature | 40°C to 100°C | To ensure the reaction proceeds to completion.[1] |
| Step 2: Reaction with n-Butanol | ||
| Molar Ratio of n-Butanol to Intermediate | Excess | To drive the reaction towards the formation of the desired phosphate esters.[1] |
| Reaction Temperature | Below 35°C | To control the exotherm and minimize side reactions.[1] |
Experimental Protocols
Key Experiment: Synthesis of a Mixed Phosphate Ester Composition Rich in this compound (Adapted from US Patent 4,034,023A)
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Phenol
-
n-Butanol
-
Inert solvent (optional)
-
Apparatus for controlled addition (e.g., dropping funnel)
-
Reaction vessel with stirring and temperature control
-
Apparatus for vacuum distillation
Procedure:
-
Step 1: Formation of Phenyl Phosphorodichloridate Intermediate
-
Charge the reaction vessel with phosphorus oxychloride.
-
Slowly add phenol to the phosphorus oxychloride while maintaining the temperature between 40°C and 100°C. The molar ratio of POCl₃ to phenol should be between 1:0.8 and 1:1.0.[1]
-
Continue the reaction until less than 1% of unreacted phenol remains, which can be monitored by a suitable analytical technique like GC.[1]
-
-
Step 2: Esterification with n-Butanol
-
Cool the reaction mixture from Step 1.
-
Slowly add the intermediate mixture to an excess of n-butanol while keeping the temperature below 35°C.[1]
-
After the addition is complete, allow the reaction to proceed to completion.
-
-
Work-up and Purification
-
The crude product is then purified to remove unreacted n-butanol, hydrogen chloride, and other byproducts. This typically involves washing steps.
-
The final purification is achieved by fractional distillation under reduced pressure to obtain a mixture consisting of 62% to 80% this compound.[1]
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in DBPP synthesis.
References
- 1. US4034023A - Process for preparing mixed phosphate ester compositions - Google Patents [patents.google.com]
- 2. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 6. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Minimizing byproduct formation in the phosphorylation of phenol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the phosphorylation of phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the phosphorylation of phenol?
A1: Common methods for the phosphorylation of phenol include reaction with:
-
Phosphorus oxychloride (POCl₃) in the presence of a base.
-
Phosphorus pentoxide (P₂O₅) in a phosphate ester solvent like triethyl phosphate.[1][2]
-
Dibenzyl phosphite, which offers a mild and selective method.[3]
-
Enzymatic phosphorylation using kinases, which provides high selectivity under mild conditions.[4]
Q2: What are the typical byproducts in a phenol phosphorylation reaction?
A2: Byproduct formation is dependent on the chosen method and reaction conditions. Common byproducts can include:
-
Unreacted Phenol: Incomplete reaction can leave starting material in your product mixture.
-
Di- and Tri-aryl Phosphates: Depending on the stoichiometry, multiple phenol molecules can react with the phosphorus reagent. Commercial tricresyl phosphate, for instance, can contain dicresyl phosphates as impurities.[5]
-
Oligophosphate Esters: These can form, especially in reactions requiring multiple protection-deprotection steps.[6]
-
Hydrolysis Products: The desired phenyl phosphate can hydrolyze back to phenol, particularly during aqueous workup.[7][8][9]
-
Chlorinated Byproducts: When using reagents like phosphorus pentachloride (PCl₅), minor amounts of chlorobenzene can be formed.
Q3: How can I monitor the progress of my phosphorylation reaction?
A3: The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting phenol and the formation of the product.[1]
-
³¹P NMR Spectroscopy: This is a powerful tool for observing the formation of the desired phosphate ester and any phosphorus-containing byproducts.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture, including starting materials and some byproducts.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for monitoring the reaction and identifying products and byproducts.[4]
Q4: My desired phenyl phosphate appears to be degrading during purification. What could be the cause?
A4: The most likely cause of degradation during purification is hydrolysis of the phosphate ester bond. This can be catalyzed by acidic or basic conditions, especially in the presence of water.[7][8][9] To minimize this, ensure your workup and purification steps are performed under neutral or near-neutral conditions and use anhydrous solvents where possible.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phenyl Phosphate
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with TLC or NMR. - Increase the reaction time or temperature, but be mindful of potential side reactions at higher temperatures. - Check the purity and stoichiometry of your reagents. |
| Hydrolysis during Workup | - Minimize contact with water during the workup. - Use a buffered aqueous solution (pH ~7) for washing instead of pure water. - Ensure all organic solvents used for extraction and chromatography are anhydrous. |
| Suboptimal Reaction Conditions | - The choice of solvent, base, and temperature can significantly impact yield. Consult literature for optimized conditions for your specific substrate. - For sterically hindered phenols, longer reaction times or more reactive phosphorylating agents may be necessary. |
| Product Loss During Purification | - If using column chromatography, ensure the silica gel is not too acidic, as this can cause product degradation. You can neutralize silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine) in your eluent and then re-equilibrating with the eluent. - Consider alternative purification methods such as distillation for thermally stable products or recrystallization. |
Issue 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Unreacted Phenol | Incomplete reaction. | See "Incomplete Reaction" under Issue 1 . |
| Di- or Tri-aryl Phosphates | Incorrect stoichiometry of the phosphorylating agent. | - Carefully control the stoichiometry of the phenol to the phosphorylating agent. - A slow, dropwise addition of the phosphorylating agent can help to control the reaction and minimize the formation of poly-substituted products. |
| Oligophosphate Esters | Side reactions of the phosphorylating agent. | - Use a milder, more selective phosphorylating agent like dibenzyl phosphite.[3] - Optimize reaction conditions (e.g., lower temperature) to disfavor oligomerization. |
| Hydrolysis Product (Phenol) | Product degradation during workup or storage. | See "Hydrolysis during Workup" under Issue 1 . Store the purified product in a dry, cool, and inert atmosphere. |
Experimental Protocols
Protocol 1: Phosphorylation of Phenol using Phosphorus Pentoxide and Triethyl Phosphate[1][2]
This method is suitable for a range of substituted phenols and generally provides good yields.
Materials:
-
Phenol (or substituted phenol)
-
Triethyl phosphate
-
Phosphorus pentoxide (P₂O₅)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethyl phosphate (4 g) and phosphorus pentoxide (1 g).
-
Heat the mixture to 120°C with stirring.
-
Add the phenol (5 mmol) to the hot mixture.
-
Stir the reaction mixture at 120°C and monitor the progress by TLC. Reaction times can vary depending on the substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation.
Protocol 2: Selective Phosphorylation of Phenol using Dibenzyl Phosphite[3]
This protocol is known for its mild conditions and high selectivity, making it suitable for sensitive substrates.
Materials:
-
Phenol (or substituted phenol)
-
Dibenzyl phosphite
-
Carbon tetrachloride (CCl₄)
-
N,N-diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenol in anhydrous acetonitrile in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10°C in an ice-salt bath.
-
Add dibenzyl phosphite, carbon tetrachloride, and N,N-diisopropylethylamine sequentially.
-
Add a catalytic amount of DMAP.
-
Stir the reaction at -10°C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Phenol Phosphorylation with P₂O₅.
Caption: Troubleshooting Byproduct Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Di-n-butyl Phthalate (DBPP) in Sediment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix interference when analyzing Di-n-butyl Phthalate (DBPP) in complex sediment samples.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of sediment analysis?
A1: Matrix interference, or the matrix effect, refers to the combined impact of all components in a sample, other than the analyte of interest (in this case, DBPP), on the analytical measurement.[1][2] In sediment, these components can include organic matter, humic acids, lipids, and other co-extracted pollutants that can artificially increase or decrease the analytical signal, leading to inaccurate quantification.[3][4]
Q2: Why is sediment considered a particularly challenging matrix for phthalate analysis?
A2: Sediment is a highly complex and heterogeneous matrix.[3][5] Its complexity requires advanced sample treatment and cleanup procedures to isolate target analytes like DBPP from a multitude of interfering substances.[5] Phthalates can adsorb strongly to organic particles within the sediment, making efficient extraction difficult and increasing the likelihood of co-extracting interfering compounds.[3]
Q3: What are the common indicators of significant matrix interference in my results?
A3: Common signs of matrix effects include:
-
Poor recovery of matrix spikes: When a known amount of DBPP is added to a sample (spiked), the percentage recovered after analysis falls outside acceptable limits (e.g., 70-120%).[1][6]
-
Inconsistent results: High variability or poor reproducibility between replicate sample analyses.
-
Signal suppression or enhancement: In mass spectrometry-based methods (LC-MS, GC-MS), co-eluting matrix components can interfere with the ionization of DBPP, leading to a suppressed or enhanced signal compared to a clean standard.[2]
-
Chromatographic issues: Distorted peak shapes, shifting retention times, and high background noise in the chromatogram.
Q4: How can I minimize the risk of DBPP contamination during sample preparation?
A4: Phthalates are ubiquitous environmental and laboratory contaminants, often found in plastics.[7][8] To prevent false positives and overestimated results, a strict quality control regimen is essential.[8]
-
Avoid Plastics: Use glassware for all sample handling, storage, and analysis. Avoid plastic containers, tubing, pipette tips, and vial caps with plastic septa.
-
Use High-Purity Reagents: Solvents should be of high purity (e.g., HPLC or pesticide grade). It may be necessary to purify solvents by distillation in all-glass systems.[8]
-
Thorough Glassware Cleaning: Wash all glassware meticulously, rinse with solvent, and bake in a muffle furnace where appropriate (volumetric ware should not be heated this way).[8]
-
Analyze Procedural Blanks: Frequently run method blanks (a clean matrix like sand or sodium sulfate) through the entire analytical procedure to monitor for background contamination.[7]
Troubleshooting Guide
Q5: My recovery of DBPP is consistently low (<70%). What are the potential causes and solutions?
A5: Low recovery is a common issue that can originate from several stages of the analytical process.
-
Cause 1: Inefficient Extraction: The solvent may not be effectively desorbing DBPP from the sediment particles.
-
Solution: Increase the extraction efficiency. Consider using more rigorous techniques like Pressurised Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE), which have shown high recovery rates (90-98%).[9] Alternatively, perform repeated extractions with fresh solvent and combine the extracts.[10]
-
-
Cause 2: Loss During Cleanup: The DBPP may be irreversibly adsorbed to the cleanup column material or lost during elution.
-
Cause 3: Loss During Concentration: The analyte may be lost during the solvent evaporation step.
-
Solution: While phthalates have relatively high boiling points, losses can still occur.[10] Use a gentle stream of nitrogen for evaporation and avoid evaporating to complete dryness. The addition of a high-boiling point "keeper" solvent can help minimize loss.
-
Q6: I suspect ion suppression or enhancement in my LC-MS/MS analysis. How can I confirm and mitigate this?
A6: Ion suppression/enhancement is a matrix effect where co-eluting compounds affect the ionization efficiency of the analyte in the mass spectrometer's source.[2]
-
Confirmation: Analyze a post-extraction spike. Compare the signal response of DBPP spiked into a purified sample extract with the response of a standard in clean solvent at the same concentration. A significant difference confirms a matrix effect.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Implement more effective cleanup steps, such as dispersive solid-phase extraction (d-SPE) or multi-layer silica gel columns, to remove the interfering compounds.[6]
-
Use Isotope-Labeled Internal Standards: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., DBPP-d4). It will co-elute and experience the same matrix effects as the native analyte, allowing for accurate correction and quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank sediment matrix that has been processed in the same way as the samples. This helps to compensate for signal suppression or enhancement.[1]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte signal.
-
Experimental Protocols
Protocol 1: Ultrasonic Solvent Extraction (USE) with SPE Cleanup and GC-MS Analysis
This protocol provides a reliable method for extracting and analyzing DBPP in sediment.
-
Sample Preparation:
-
Freeze-dry the wet sediment sample until a constant weight is achieved.
-
Gently disaggregate the sample and sieve it through a 2 mm stainless steel sieve to remove large debris and ensure homogeneity.[10]
-
Store the dried, sieved sample in a clean glass container.
-
-
Extraction (USE):
-
Weigh 5-10 g of the homogenized sediment into a glass centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., Benzyl Benzoate or an isotope-labeled phthalate).[11]
-
Add 20 mL of a suitable extraction solvent (e.g., 1:1 mixture of acetone and hexane or dichloromethane).[12]
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 3500 rpm for 10 minutes.[9]
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining all supernatants.
-
-
Cleanup (SPE):
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Prepare a solid-phase extraction (SPE) cartridge (e.g., 500 mg silica gel or Florisil).
-
Condition the cartridge with 5 mL of hexane. Do not allow the cartridge to go dry.
-
Load the 1 mL sample concentrate onto the cartridge.
-
Elute the DBPP using an appropriate solvent (e.g., 10 mL of a 7:3 mixture of hexane and ethyl acetate). Collect the eluate.
-
Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
-
-
Instrumental Analysis (GC-MS):
-
Inject 1 µL of the final extract into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate DBPP from other compounds.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic DBPP ions.
-
Data Presentation
Table 1: Comparison of Common Extraction Methods for Phthalates in Sediment
| Extraction Method | Typical Recovery Rate | Advantages | Disadvantages |
| Soxhlet Extraction | 70-95% | Well-established, requires minimal operator attention. | Time-consuming, uses large volumes of solvent.[11] |
| Ultrasonic Solvent Extraction (USE) | 90-111% | Fast, simple, lower solvent consumption than Soxhlet.[12] | Efficiency can be matrix-dependent. |
| Pressurised Fluid Extraction (PFE) / ASE | 90-98% | Very fast, highly efficient, low solvent use.[9] | Requires specialized, expensive equipment. |
| Headspace-Solid Phase Microextraction (HS-SPME) | N/A (Direct Method) | Minimizes solvent use and sample handling, reducing contamination.[12] | May be less effective for high-molecular-weight phthalates. |
Table 2: Example GC-MS Parameters for DBPP Analysis
| Parameter | Specification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)[13] |
| Injection Mode | 1 µL, Splitless[13] |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp to 220 °C at 20 °C/min, then to 300 °C at 10 °C/min (hold 5 min)[13] |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | 149 (quantifier), 205, 223 |
Visualizations
Caption: General workflow for the analysis of DBPP in sediment samples.
Caption: Troubleshooting logic for diagnosing low analyte recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nemc.us [nemc.us]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Interference : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 5. mdpi.com [mdpi.com]
- 6. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Optimizing Thermal Analysis of Dibutyl Phthalate (DBPP): A Technical Guide
Brought to you by the Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the temperature parameters for the thermal analysis of Dibutyl Phthalate (DBPP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key thermal events to look for in the thermal analysis of DBPP?
A1: The primary thermal events for DBPP are its melting point and subsequent thermal decomposition. Differential Scanning Calorimetry (DSC) is used to determine the melting point, while Thermogravimetric Analysis (TGA) is employed to study its decomposition profile, including the onset temperature of degradation and mass loss at different stages.
Q2: How does the heating rate affect the TGA results of DBPP?
A2: The heating rate significantly influences TGA curves. Higher heating rates can shift the decomposition temperatures to higher values and may mask complex decomposition steps. Slower heating rates provide better resolution of thermal events but require longer experiment times. It is crucial to select a heating rate that provides a clear and detailed thermal profile.
Q3: What is the expected decomposition behavior of DBPP in different atmospheres (e.g., nitrogen vs. air)?
A3: In an inert atmosphere like nitrogen, the thermal decomposition of DBPP will primarily involve pyrolysis. In an oxidative atmosphere like air, the decomposition will involve both pyrolysis and oxidation, which typically occurs at lower temperatures and may exhibit a more complex degradation profile with additional exothermic events.
Q4: My DSC curve for DBPP shows a melting point different from the literature value. What could be the reason?
A4: Discrepancies in melting points can arise from several factors, including sample purity, the calibration of the DSC instrument, and the heating rate used. While the literature often cites the melting point of DBPP as -35°C, some experimental studies have observed it at a higher temperature, such as -8.6°C[1]. It is important to ensure your instrument is properly calibrated and to consider the potential for variations due to experimental conditions.
Q5: What are the main decomposition products of DBPP?
A5: The thermal decomposition of DBPP primarily yields 2-butene, 1-butanol, phthalic anhydride, and butyl benzoate[2]. At higher temperatures (around 700°C), further degradation can lead to the formation of smaller mass radicals and polycyclic aromatic hydrocarbons[2].
Quantitative Data Presentation
The following tables summarize key quantitative data for the thermal analysis of DBPP.
Table 1: Physical Properties of Dibutyl Phthalate
| Property | Value | Reference |
| Melting Point | -35 °C (-31 °F; 238 K) | [3] |
| Boiling Point | 340 °C (644 °F; 613 K) | [3] |
| Auto-ignition Temperature | 402-404 °C (756-759 °F) |
Table 2: Representative TGA Data for DBPP under Nitrogen Atmosphere
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| 5 | ~250 | ~280 | ~100 |
| 10 | ~260 | ~295 | ~100 |
| 20 | ~275 | ~310 | ~100 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and instrument.
Table 3: Representative TGA Data for DBPP under Air Atmosphere
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| 5 | ~230 | ~265 (first stage), ~350 (second stage) | ~100 |
| 10 | ~240 | ~280 (first stage), ~365 (second stage) | ~100 |
| 20 | ~255 | ~295 (first stage), ~380 (second stage) | ~100 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and instrument. Decomposition in air often shows multiple stages.
Table 4: DSC Data for Dibutyl Phthalate
| Parameter | Value | Reference |
| Melting Point | -8.6 °C | [1] |
| Enthalpy of Fusion (ΔHfus) | Varies with sample purity and crystallinity |
Experimental Protocols
Thermogravimetric Analysis (TGA) of DBPP
Objective: To determine the thermal stability and decomposition profile of DBPP.
Materials:
-
Thermogravimetric Analyzer
-
Aluminum or platinum crucibles
-
Dibutyl Phthalate (DBPP) sample
-
Nitrogen and/or compressed air (high purity)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize.
-
Perform any necessary calibrations (temperature and mass) according to the manufacturer's instructions.
-
Set the purge gas (nitrogen or air) to the desired flow rate (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Place a clean, empty crucible on the TGA balance and tare it.
-
Using a micropipette, carefully dispense 5-10 mg of DBPP into the crucible. Ensure the liquid covers the bottom of the pan without touching the sides to prevent creeping.
-
-
Experimental Setup:
-
Load the sample crucible onto the TGA's autosampler or manual sample holder.
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
-
Data Acquisition and Analysis:
-
Start the experiment and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
-
Differential Scanning Calorimetry (DSC) of DBPP
Objective: To determine the melting point and enthalpy of fusion of DBPP.
Materials:
-
Differential Scanning Calorimeter with a cooling accessory
-
Hermetically sealed aluminum crucibles and lids
-
Dibutyl Phthalate (DBPP) sample
-
Nitrogen (high purity)
Procedure:
-
Instrument Preparation:
-
Turn on the DSC instrument and cooling accessory, allowing them to stabilize.
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).
-
Set the nitrogen purge gas flow rate (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Place an empty hermetically sealed crucible and lid on a microbalance and tare it.
-
Dispense 2-5 mg of DBPP into the crucible.
-
Securely seal the crucible using a crucible press to prevent evaporation during the experiment.
-
-
Experimental Setup:
-
Place the sealed sample crucible and an empty sealed reference crucible in the DSC cell.
-
Program the temperature profile:
-
Equilibrate at a low temperature (e.g., -60°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 0°C).
-
-
-
Data Acquisition and Analysis:
-
Start the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the onset and peak temperatures of the melting endotherm and to calculate the enthalpy of fusion.
-
Troubleshooting Guides
Issue: Inconsistent or non-reproducible TGA results. Possible Causes & Solutions:
-
Inconsistent Sample Mass: Ensure the sample mass is within a consistent range (e.g., 5-10 mg) for all experiments.
-
Variable Heating Rate: Use the same heating rate for comparable experiments, as it significantly affects decomposition temperatures.
-
Sample Creeping: For liquid samples like DBPP, ensure the sample does not touch the crucible walls to prevent it from creeping up and out of the pan, which would cause an abrupt, non-thermal mass loss.
Issue: Sharp, non-thermal drops in the TGA curve. Possible Causes & Solutions:
-
Sample Splashing: Rapid heating can cause volatile components to boil and splash out of the crucible. Using a slower heating rate or a crucible lid with a pinhole can mitigate this.
-
Instrumental Artifacts: Mechanical shocks or vibrations can cause sudden mass changes. Ensure the instrument is on a stable surface.
Issue: No distinct melting peak in the DSC curve. Possible Causes & Solutions:
-
Amorphous Sample: If the DBPP sample is amorphous, it may show a glass transition (a step change in the baseline) instead of a sharp melting peak.
-
Insufficient Sample: A very small sample size may not produce a detectable thermal event. Try increasing the sample mass slightly.
Issue: Broad or distorted DSC melting peak. Possible Causes & Solutions:
-
Sample Impurities: Impurities can broaden the melting range.
-
Poor Thermal Contact: Ensure the bottom of the crucible is flat and makes good contact with the DSC sensor.
-
Heating Rate Too High: A high heating rate can lead to peak broadening. Try a slower heating rate (e.g., 5°C/min).
Visualizations
DBPP Thermal Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of Dibutyl Phthalate under pyrolytic conditions. The initial decomposition involves the cleavage of the ester bonds, leading to the formation of smaller molecules.
References
Technical Support Center: Sample Preparation for DBPP Toxicity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sample preparation techniques for the toxicological analysis of disinfection byproducts (DBPPs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting DBPPs from water samples?
A1: The two most prevalent methods for extracting DBPPs from water samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional technique that relies on the differential solubility of compounds between two immiscible liquids, typically an aqueous sample and an organic solvent. It is effective for nonpolar and semi-polar analytes and is suitable for large sample volumes.[1] SPE is a more modern and highly efficient technique that isolates and concentrates target analytes by passing a liquid sample through a solid sorbent material.[1] SPE generally offers higher selectivity, more efficient removal of interfering compounds, and is more compatible with automation.[1][2]
Q2: Why is derivatization necessary for the analysis of some DBPPs?
A2: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by a particular instrument, most commonly a Gas Chromatograph (GC).[3] For many DBPPs, particularly polar compounds like haloacetic acids (HAAs), derivatization is essential to increase their volatility and thermal stability, making them amenable to GC analysis.[4] The process replaces active hydrogens on the analyte molecules with other functional groups, which reduces their polarity and allows them to be vaporized without decomposition at the high temperatures used in GC.[3]
Q3: What are "matrix effects" and how can they impact DBPP toxicity testing?
Q4: How should I store my water samples for DBPP analysis to ensure sample integrity?
A4: Proper sample storage is critical to prevent the degradation or volatilization of DBPPs. Samples should be collected in amber glass vials to protect them from light. For haloacetic acids (HAAs), the samples should be preserved with ammonium chloride and stored at or below 6°C, with a holding time of 9-14 days. For trihalomethanes (THMs), the samples are typically preserved with a buffer and ammonium chloride or sodium thiosulfate and should also be stored at or below 6°C with a 14-day holding time. It is crucial to fill the vials completely to avoid headspace, which can lead to the loss of volatile compounds.[5]
Troubleshooting Guides
Low Analyte Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte is found in the loading fraction (breakthrough) | Incorrect sorbent choice: The sorbent is not retaining the analyte of interest. | - Verify sorbent polarity: Ensure the sorbent's polarity is appropriate for the analyte. For nonpolar DBPPs, a reversed-phase sorbent is typically used.[6] - Check pH: The pH of the sample may need adjustment to ensure the analyte is in a form that will be retained by the sorbent.[7] |
| Sample solvent is too strong: The solvent in which the sample is dissolved is preventing the analyte from binding to the sorbent. | - Dilute the sample: Dilute the sample with a weaker solvent to promote analyte retention.[5] - Solvent exchange: If possible, evaporate the initial solvent and reconstitute the sample in a weaker solvent. | |
| Sorbent overloading: Too much sample or matrix components have been loaded onto the SPE cartridge. | - Reduce sample volume/concentration: Decrease the amount of sample loaded onto the cartridge. - Increase sorbent mass: Use a larger SPE cartridge with more sorbent material.[7] | |
| Analyte is found in the wash fraction | Wash solvent is too strong: The wash solvent is eluting the analyte along with the interferences. | - Decrease wash solvent strength: Use a weaker solvent for the wash step.[5] - Optimize wash volume: Reduce the volume of the wash solvent. |
| Analyte is not detected in any fraction (stuck on the sorbent) | Elution solvent is too weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase elution solvent strength: Use a stronger organic solvent or increase the percentage of the strong solvent in the elution mixture.[6][7] - Increase elution volume: Use a larger volume of the elution solvent.[6] - Adjust pH: Modify the pH of the elution solvent to facilitate the release of the analyte.[6] |
Inconsistent or Poor Peak Shapes in Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC system: The analyte is interacting with active sites in the injector liner, column, or detector. | - Deactivate the injector liner: Use a deactivated liner or replace it. - Condition the column: Bake out the column at a high temperature to remove contaminants.[8] - Use a guard column: An integrated guard column can protect the analytical column from non-volatile residues.[9] |
| Incomplete derivatization: Not all analyte molecules have been derivatized, leading to the presence of polar, underivatized compounds. | - Optimize derivatization conditions: Ensure sufficient reagent, appropriate reaction time, and temperature.[3] - Check for moisture: Water can interfere with many derivatization reactions. Ensure all glassware and solvents are dry.[3] | |
| Peak Fronting | Column overload: Too much analyte has been injected onto the column. | - Dilute the sample: Reduce the concentration of the sample being injected.[8] - Decrease injection volume: Inject a smaller volume of the sample.[8] |
| Split Peaks | Improper injection technique: Inconsistent or slow injection can cause the sample to be introduced onto the column in a non-uniform manner. | - Use an autosampler: An autosampler provides more consistent and reproducible injections.[8] - Optimize manual injection: If using manual injection, ensure a smooth and rapid plunger depression.[10] |
| Solvent-analyte mismatch: The injection solvent is not compatible with the stationary phase of the column. | - Change the injection solvent: Choose a solvent that is more compatible with the column phase.[8] |
Quantitative Data on Sample Preparation Techniques
Table 1: Comparison of Recovery Rates for Haloacetic Acids (HAAs) using Liquid-Liquid Microextraction and GC-MS Analysis.
| Haloacetic Acid | Recovery Range (%) |
| Monochloroacetic acid (MCAA) | 73 - 165% |
| Monobromoacetic acid (MBAA) | 73 - 165% |
| Dichloroacetic acid (DCAA) | 73 - 165% |
| Trichloroacetic acid (TCAA) | 73 - 165% |
| Bromochloroacetic acid (BCAA) | 73 - 165% |
| Dibromoacetic acid (DBAA) | 73 - 165% |
| Bromodichloroacetic acid (BDCAA) | 73 - 165% |
| Chlorodibromoacetic acid (CDBAA) | 73 - 165% |
| Tribromoacetic acid (TBAA) | 73 - 165% |
| Data derived from a study using liquid-liquid microextraction, acidic methanol derivatization, and GC/MS detection. The reported spiking recovery for all nine HAAs ranged from 73% to 165%.[11] |
Table 2: Mean Recovery of Haloacetic Acids from Water Samples using LLE-derivatization-GC/MS.
| Haloacetic Acid Concentration | Mean Recovery (%) |
| 500 µg/dm³ | 70% - 100% |
| 1000 µg/dm³ | 70% - 100% |
| 1500 µg/dm³ | 70% - 100% |
| This study reported mean recovery values falling within the 70%-100% range for HAAs in tap and surface water at three different concentrations.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DBPPs from Water Samples
This protocol provides a general guideline for the extraction of DBPPs from water samples using a reversed-phase SPE cartridge. Optimization will be required based on the specific analytes and matrix.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (e.g., ethyl acetate, dichloromethane)
-
Nitrogen evaporator or vacuum centrifuge
-
Conical collection tubes
Procedure:
-
Column Conditioning:
-
Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min). The optimal flow rate should be slow enough to allow for sufficient interaction between the analytes and the sorbent.[13]
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.
-
A second wash with a weak organic solvent/water mixture can be performed to remove less polar interferences, but this step requires careful optimization to avoid eluting the target analytes.[13]
-
-
Drying:
-
Dry the SPE cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DBPPs with an appropriate volume of a strong organic solvent (e.g., 2 x 1 mL of ethyl acetate).[13] Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Concentrate the eluate to the desired final volume under a gentle stream of nitrogen or using a vacuum centrifuge.
-
The sample is now ready for derivatization (if necessary) and analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Trihalomethanes (THMs) from Drinking Water
This protocol is a simplified method for the extraction of THMs for GC analysis.
Materials:
-
Pentane (or other suitable extraction solvent like methyl tert-butyl ether)
-
Separatory funnel or screw-cap vials with PTFE-lined septa
-
Sodium sulfate (anhydrous)
-
Gas-tight syringe
-
GC vials
Procedure:
-
Sample and Solvent Measurement:
-
Measure a specific volume of the water sample (e.g., 10 mL) into a separatory funnel or a screw-cap vial.
-
Add a smaller, precise volume of the extraction solvent (e.g., 2 mL of pentane).
-
-
Extraction:
-
Shake the mixture vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the THMs into the organic solvent.
-
-
Phase Separation:
-
Allow the layers to separate. The organic layer (containing the THMs) will typically be the upper layer if using a solvent less dense than water, like pentane.
-
-
Drying the Extract:
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Transfer for Analysis:
-
Using a gas-tight syringe, transfer an aliquot of the dried organic extract into a GC vial for analysis.
-
Protocol 3: Derivatization of Haloacetic Acids (HAAs) with Acidified Methanol
This protocol describes a common method for converting HAAs into their more volatile methyl esters for GC analysis.
Materials:
-
Concentrated sulfuric acid
-
Methanol (HPLC grade)
-
Heating block or water bath
-
Neutralizing solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
Procedure:
-
Preparation of Derivatizing Reagent:
-
Prepare a solution of 10% (v/v) sulfuric acid in methanol. Handle the concentrated sulfuric acid with extreme care in a fume hood.
-
-
Derivatization Reaction:
-
To the concentrated sample extract containing the HAAs, add a specific volume of the acidified methanol (e.g., 1 mL).
-
Cap the vial tightly and heat at an elevated temperature (e.g., 50°C) for a set period (e.g., 2 hours) to facilitate the esterification reaction.[12]
-
-
Neutralization:
-
After the reaction is complete and the sample has cooled to room temperature, carefully add a neutralizing solution (e.g., saturated sodium bicarbonate) until the effervescence ceases. This step neutralizes the excess acid.
-
-
Extraction of Methyl Esters:
-
Add an extraction solvent (e.g., MTBE) to the neutralized solution and shake to extract the derivatized HAA methyl esters into the organic layer.
-
-
Sample Preparation for GC:
-
Transfer the organic layer to a clean vial for GC analysis.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways involved in DBPP-induced toxicity.
Experimental Workflow
Caption: General experimental workflow for DBPP sample preparation.
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting low recovery in SPE.
References
- 1. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 2. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 5. silicycle.com [silicycle.com]
- 6. welch-us.com [welch-us.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reducing Dibutyl Phenyl Phosphate (DBPP) Migration from Plastics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the migration of Dibutyl phenyl phosphate (DBPP) from plastic materials during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBPP) and why is it used in plastics?
A1: this compound (DBPP) is an organophosphate compound used as a plasticizer and flame retardant in various polymers.[1] Its primary function is to increase the flexibility and durability of plastic materials.[1] It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water.[1]
Q2: What are the main concerns regarding DBPP migration from plastics?
A2: The migration of DBPP from plastic materials is a concern due to potential health and environmental risks. Like many organophosphates, there are concerns about its potential toxicity and environmental persistence.[1] Migrated DBPP can contaminate experimental samples, potentially interfering with sensitive assays and leading to inaccurate results.
Q3: What factors influence the migration of DBPP from plastics?
A3: The migration of plastic additives like DBPP is influenced by several factors, including:
-
Temperature: Higher temperatures generally increase the rate of migration.
-
Contact Time: Longer contact periods between the plastic and a solvent or matrix will lead to greater migration.
-
Type of Plastic (Polymer Matrix): The chemical composition and structure of the plastic can affect how strongly the DBPP is held within the polymer.
-
Contacting Medium (Solvent/Food Simulant): The chemical properties of the liquid or substance in contact with the plastic can influence the solubility and leaching of DBPP.
-
Plasticizer Concentration: Higher concentrations of DBPP in the plastic can lead to a higher migration rate.
Troubleshooting Guide: Unexpected Experimental Results
Issue: You are observing unexpected peaks in your analytical chromatograms (e.g., GC-MS, HPLC) or anomalous results in your biological assays that you suspect are due to leachables from your plastic consumables.
| Potential Cause | Troubleshooting Steps |
| DBPP Migration from Plasticware | 1. Confirm the source: Analyze a blank solvent that has been in contact with the suspect plasticware under the same experimental conditions (time, temperature) to confirm the presence of DBPP. |
| 2. Switch to a lower-migration plastic: If possible, use plasticware made from a different polymer that is known to have lower additive leaching. | |
| 3. Implement a pre-leaching/washing step: Before use, rinse the plasticware with a solvent that can remove surface-level DBPP but will not compromise the integrity of the plastic. Common solvents for this purpose include ethanol or isopropanol. Ensure the plasticware is thoroughly dried before use. | |
| 4. Consider alternative materials: For critical applications, evaluate the use of glass or stainless steel labware to eliminate the risk of plasticizer migration. |
Methods to Reduce DBPP Migration
Several strategies can be employed to reduce the migration of DBPP from plastic materials. The effectiveness of each method can vary depending on the specific polymer and application.
Method 1: Surface Treatment and Modification
Surface treatments aim to create a barrier on the plastic surface to prevent the plasticizer from leaching out.
-
Plasma Treatment: This technique uses plasma to modify the surface of the polymer. An argon plasma treatment, for example, can create a cross-linked surface layer that acts as a barrier to plasticizer migration. Studies on other plasticizers like DEHP have shown that this method can reduce migration by up to 95%.[2]
-
Caption: Workflow for surface cross-linking via plasma treatment.
-
-
Surface Coating: Applying a barrier coating that is impermeable to the plasticizer can effectively reduce migration. Silicon oxide (SiOx) coatings deposited by plasma-enhanced chemical vapor deposition (PECVD) have been shown to be effective barriers for other plasticizers.
-
Caption: Principle of using a surface coating to reduce migration.
-
Method 2: Modification of the Plasticizer
-
Use of Polymeric Plasticizers: These are higher molecular weight plasticizers that are less mobile within the polymer matrix. Because of their larger size, they have a significantly lower tendency to migrate. While specific polymeric alternatives to DBPP are not detailed in the provided search results, the general principle involves synthesizing polyesters or other polymers that can impart flexibility without significant leaching.
-
Reactive Plasticizers: These are plasticizers that are chemically bonded (grafted) onto the polymer backbone. This covalent bonding effectively prevents them from migrating out of the plastic.
Quantitative Data on Migration Reduction
While specific data for DBPP is limited in the provided search results, the following table summarizes the reported effectiveness of various methods for reducing the migration of other common plasticizers, which can serve as a general guide.
| Method | Plasticizer | Polymer | Reduction in Migration |
| Plasma Treatment (Argon) | DEHP | PVC | Up to 95% |
| Polydopamine Coating with Thermal Post-Treatment | DINCH | PVC | ~38% |
| Polydopamine Coating with Thermal Post-Treatment | TOTM | PVC | ~62% |
Experimental Protocols
Protocol for Quantification of DBPP Migration using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for determining the concentration of DBPP that has migrated from a plastic sample into a liquid food simulant.
1. Materials and Reagents:
-
Plastic sample of known surface area
-
Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil, depending on the intended use of the plastic)
-
DBPP standard for calibration
-
Hexane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Migration Test:
-
Place the plastic sample in a clean glass container.
-
Add a known volume of the selected food simulant, ensuring the sample is fully immersed.
-
Seal the container and incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days), according to relevant regulations or experimental design.
-
After incubation, remove the plastic sample. The food simulant now contains the migrated DBPP.
3. Sample Preparation (for aqueous simulants):
-
Transfer a known aliquot of the food simulant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding a portion of hexane, shaking vigorously, and allowing the layers to separate. Repeat the extraction twice more, collecting the hexane fractions.
-
Dry the combined hexane extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for DBPP.
-
-
Calibration: Prepare a series of DBPP standards of known concentrations in hexane and analyze them to create a calibration curve.
-
Sample Analysis: Inject an aliquot of the concentrated sample extract into the GC-MS.
-
Quantification: Identify the DBPP peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
5. Calculation of Migration: Calculate the specific migration of DBPP from the plastic in µg/dm² using the following formula:
Specific Migration = (Concentration of DBPP in simulant (µg/L) * Volume of simulant (L)) / Surface area of plastic (dm²)
-
Caption: Workflow for the quantification of DBPP migration.
References
Improving the detection limits of Dibutyl phenyl phosphate in complex matrices.
Welcome to the technical support center for the analysis of Dibutyl phenyl phosphate (DBPP). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with detecting DBPP, especially at low levels in complex matrices such as environmental, food, and biological samples. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your analytical methods and improve detection limits.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting DBPP?
A1: The most prevalent and robust methods for the analysis of DBPP and other organophosphate esters (OPEs) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is well-suited for volatile and semi-volatile compounds like DBPP, while LC-MS/MS is often preferred for its sensitivity and applicability to a wide range of polarities, particularly in complex biological matrices.[3][4]
Q2: What are "matrix effects" and why are they a major issue in DBPP analysis?
A2: Matrix effects are the alteration of an analyte's signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[5][6] In GC-MS, matrix components can coat active sites in the injector liner, preventing the thermal degradation of analytes and leading to signal enhancement.[6] In LC-MS, co-eluting substances can interfere with the ionization process in the source, typically causing signal suppression.[6] These effects can lead to inaccurate quantification, poor reproducibility, and higher detection limits, making them a critical challenge when analyzing trace levels of DBPP in complex samples like soil, food, or plasma.[5][7]
Q3: My analyte recovery is consistently low. What are the first things I should check?
A3: Low recovery is a common problem that can often be traced back to the sample preparation stage. Key areas to investigate include:
-
Extraction Efficiency: Ensure your chosen solvent is appropriate for DBPP and the sample matrix. The extraction time, temperature, and agitation method may need optimization.
-
Sample pH: The pH of your sample can influence the charge state of DBPP and its interaction with extraction media. Ensure the pH is adjusted for optimal recovery.[8]
-
Solid-Phase Extraction (SPE) Issues: Check for incorrect sorbent selection, inadequate cartridge conditioning, excessively high flow rates during sample loading, or incomplete elution.[8][9] Using a stronger elution solvent or multiple elution steps can sometimes improve recovery.[8]
-
QuEChERS Method: Ensure the correct salt and sorbent combination is used for your specific matrix. For high-fat matrices, a lipid removal step is crucial.[10][11]
-
Analyte Adsorption: DBPP can adhere to glass or plastic surfaces. Rinsing sample containers with the extraction solvent can help recover any adsorbed analyte.[8]
Q4: How can I reduce background noise and interferences in my chromatogram?
A4: High background noise compromises sensitivity and can make peak integration difficult. To reduce it:
-
Improve Sample Cleanup: The most effective way to reduce interferences is to remove them before analysis. Incorporate additional cleanup steps in your sample preparation, such as dispersive solid-phase extraction (dSPE) in the QuEChERS method or using selective SPE cartridges.[9][10]
-
Check Solvent and Reagent Purity: Use high-purity solvents and reagents, as contaminants can be a significant source of background noise. Contamination has even been found in LC-grade water.[3][12]
-
Instrument Maintenance: Ensure your GC liner and column or LC column and mass spectrometer source are clean. Regular maintenance is critical for achieving low detection limits.[13]
-
Use Tandem Mass Spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) are highly selective and can filter out background noise, significantly improving the signal-to-noise ratio.
Q5: Should I use GC-MS or LC-MS/MS for my analysis?
A5: The choice depends on your specific application, matrix, and available instrumentation.
-
GC-MS/MS is a powerful technique for DBPP. It offers excellent chromatographic separation for many organophosphate esters. However, it requires derivatization for some related polar metabolites and can be susceptible to matrix-induced signal enhancement.[5][6]
-
LC-MS/MS is often more sensitive for organophosphate esters and can analyze a wider range of compounds, including more polar metabolites, without derivatization.[2][4] It is, however, prone to signal suppression from matrix effects.[6] For many modern applications targeting very low detection limits, LC-MS/MS is the preferred method.[2][13]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Sample Preparation for Solid Matrices (e.g., Soil, Food)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting DBPP from complex solid matrices like soil, food, and tissue.[3][10] However, optimization is often required to achieve the best results.
Generic QuEChERS Protocol for DBPP Extraction
This protocol provides a general framework. Modifications, particularly in the d-SPE cleanup step, are often necessary depending on the specific matrix.
-
Sample Homogenization & Weighing:
-
Homogenize the sample (e.g., soil, food product) to ensure uniformity. For samples with high water content, freeze-drying may improve extraction efficiency.
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.[10]
-
-
Hydration & Fortification (Optional):
-
For dry samples like soil, add a specific amount of water (e.g., 5-10 mL) to improve solvent penetration.[10]
-
If preparing calibration standards or quality controls, spike the sample with the appropriate standard solution and allow it to sit for at least 30 minutes to ensure interaction with the matrix.[14]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the 50 mL tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[11]
-
Immediately cap and shake vigorously for 1 minute. This step partitions the DBPP from the sample matrix into the acetonitrile layer.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube. The contents of the d-SPE tube will vary based on the matrix:
-
General/Low-Fat Matrices: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA).
-
High-Fat/Lipid Matrices (e.g., fish, fatty foods): 150 mg MgSO₄, 50 mg PSA, 50 mg C18.[11] For very high-fat samples, specialized lipid removal products may be necessary.[11]
-
Pigmented Samples (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, 7.5-50 mg Graphitized Carbon Black (GCB). Note: GCB can cause the loss of planar analytes, so its use should be carefully validated.
-
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS/MS analysis. A solvent exchange step may be required depending on the analytical instrument.
-
Troubleshooting the QuEChERS Method
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the matrix. | Increase shaking time/intensity. Ensure proper hydration of dry samples. Consider a different extraction solvent (though acetonitrile is standard).[15] |
| Analyte loss during cleanup. | The d-SPE sorbent (especially GCB) may be adsorbing the DBPP. Reduce the amount of sorbent or choose an alternative (e.g., Z-Sep).[10] | |
| Incorrect pH. | The pH can affect analyte stability and extraction. Check the pH of the initial extract and adjust if necessary. | |
| High Matrix Effects | Insufficient cleanup. | The matrix is co-extracting with your analyte. Increase the amount or type of d-SPE sorbent. For fatty matrices, ensure C18 or other lipid-removal sorbents are used.[10][11] |
| High water content in the final extract. | Ensure the MgSO₄ is anhydrous and used in sufficient quantity to remove residual water. | |
| Poor Reproducibility | Inconsistent sample homogenization. | Ensure the initial sample is completely uniform before weighing. |
| Inconsistent timing or shaking. | Use a mechanical shaker for consistent extraction. Standardize all waiting and vortexing times. | |
| Pipetting errors. | Calibrate pipettes regularly. Be especially careful when transferring the supernatant during the d-SPE step. |
Guide 2: Improving Detection in Liquid Matrices (e.g., Water, Urine)
Solid-Phase Extraction (SPE) is a cornerstone technique for isolating and concentrating DBPP from liquid samples, effectively reducing matrix interferences and improving detection limits.
Generic SPE Protocol for DBPP Extraction from Water
This protocol uses a reversed-phase sorbent (e.g., C18), which is suitable for retaining non-polar to moderately polar compounds like DBPP from a polar matrix like water.
-
Cartridge Conditioning:
-
Pass 5 mL of elution solvent (e.g., ethyl acetate or acetone) through the SPE cartridge to activate the sorbent.
-
Pass 5 mL of an intermediate solvent (e.g., methanol) through the cartridge.
-
Pass 5 mL of reagent-grade water, adjusted to the sample pH, to equilibrate the sorbent. Do not let the sorbent bed go dry at this stage.[8]
-
-
Sample Loading:
-
Load the water sample (e.g., 100-500 mL) onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).[8] A slow flow rate is crucial for ensuring efficient retention of the analyte on the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5-10 mL of reagent-grade water or a mild organic/water mixture (e.g., 5% methanol in water) to remove polar interferences that were not retained strongly.
-
After washing, dry the cartridge thoroughly by applying a vacuum or positive nitrogen pressure for 10-20 minutes to remove all residual water. This step is critical for ensuring efficient elution with a non-polar solvent.[8]
-
-
Elution:
-
Elute the DBPP from the cartridge using a small volume (e.g., 2 x 4 mL) of a strong, non-polar solvent like ethyl acetate or acetone.
-
Use a slow flow rate (1-3 mL/min) and consider a "soak step," where the elution solvent is left in the cartridge for several minutes to improve the desorption of the analyte from the sorbent.[16][17]
-
-
Final Extract Preparation:
-
The collected eluate can be concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL).
-
The concentrated extract is now ready for analysis.
-
Troubleshooting the SPE Method
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Sorbent bed dried out before sample loading. | Repeat the extraction, ensuring the sorbent remains wet after the final equilibration step. |
| Sample loading flow rate is too high. | Reduce the flow rate to allow for sufficient interaction time between the analyte and the sorbent.[8] | |
| Analyte breakthrough (not retaining on sorbent). | The sorbent may not be appropriate. Consider a different phase (e.g., polymeric). Ensure the sample pH is correct for optimal retention.[9] | |
| Incomplete elution. | The elution solvent is too weak. Try a stronger solvent or a solvent mixture. Use a soak step or multiple small-volume elutions.[8][16] | |
| High Background/Interferences | Insufficient washing. | The wash step is not removing co-extracted matrix components. Try increasing the volume or the organic content of the wash solvent slightly, but validate to ensure no analyte is lost.[17] |
| Contaminated solvents or equipment. | Use high-purity solvents. Ensure all glassware is scrupulously clean. Run a method blank to identify sources of contamination.[12] | |
| Clogged Cartridge | Particulates in the sample. | Pre-filter the sample through a 0.45 µm filter before loading it onto the SPE cartridge. |
Guide 3: Understanding and Mitigating Matrix Effects
Even with optimal sample cleanup, residual matrix components can interfere with quantification. Using matrix-matched calibration is a primary strategy to compensate for these effects.
Protocol for Matrix-Matched Calibration
-
Prepare a Blank Matrix Extract: Select a sample of the matrix (e.g., soil, plasma, fish tissue) that is known to be free of DBPP.
-
Process the Blank Matrix: Extract and clean up this blank sample using the exact same protocol you use for your unknown samples.
-
Create Calibration Standards: Instead of diluting your DBPP calibration stock solutions in pure solvent, dilute them using the blank matrix extract you prepared in step 2.
-
Analyze and Build Curve: Analyze these matrix-matched standards alongside your processed unknown samples. The calibration curve you generate will now inherently account for the signal suppression or enhancement caused by the matrix, leading to more accurate quantification.[5]
Quantitative Data: Detection Limits for OPEs
The following table summarizes reported detection limits for various organophosphate esters (OPEs), including DBPP-related compounds, in different matrices. These values demonstrate the importance of choosing the right combination of sample preparation and analytical instrumentation.
| Analytical Method | Matrix | Compound(s) | Limit of Detection (LOD) / Quantification (LOQ) |
| GC-MS/MS | Fish | Various OPEs | LOD: 0.05 - 2.00 ng/g (dry weight)[11] |
| LC-MS/MS | Indoor Dust | Aryl-OPEs | LOQ: 0.09 - 3.2 ng/g[4] |
| GC-MS/MS & LC-MS/MS | Meat & Fish | Various OPEs | Method validated at 5 ng/g[3] |
| GC-MS | Soil | Various OPEs | MQL: 0.33 - 0.72 ng/g |
| LC-MS/MS | Urine | OPE Metabolites | MDL: 0.02 - 0.18 ng/mL[1] |
References
- 1. Organophosphate Esters (OPEs) | Environmental Exposomics Laboratory [exposomics.duke.edu]
- 2. agilent.com [agilent.com]
- 3. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promochrom.com [promochrom.com]
- 9. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 10. mdpi.com [mdpi.com]
- 11. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Dibutyl Phenyl Phosphate and Triphenyl Phosphate as Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two organophosphate flame retardants: Dibutyl Phenyl Phosphate (DBPP) and Triphenyl Phosphate (TPP). The information presented is intended for researchers and professionals in material science and product development, offering a comprehensive overview of their performance, mechanisms, and experimental data to aid in material selection and formulation.
Executive Summary
This compound (DBPP) and Triphenyl Phosphate (TPP) are both effective organophosphate flame retardants. TPP is a well-established flame retardant with a dual mechanism of action, functioning in both the gas and condensed phases to suppress fire. It finds wide application in various polymers, including epoxy resins and polyurethanes. Information on the specific flame retardant performance of DBPP in solid polymers is less readily available in publicly accessible literature, with its use being more prominently documented in applications such as fire-resistant hydraulic fluids. This guide synthesizes the available data to provide a comparative analysis.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these flame retardants is crucial for their application.
| Property | This compound (DBPP) | Triphenyl Phosphate (TPP) |
| CAS Number | 2528-36-1 | 115-86-6 |
| Molecular Formula | C₁₄H₂₃O₄P | C₁₈H₁₅O₄P |
| Molecular Weight | 286.30 g/mol | 326.28 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid | Colorless to pale yellow crystalline solid |
| Boiling Point | 131-132 °C | 245 °C (at 11 mmHg) |
| Melting Point | Not applicable (liquid at room temperature) | 48-52 °C |
| Flash Point | > 93 °C (> 200 °F) | 220 °C |
| Solubility | Insoluble in water | Insoluble in water, soluble in organic solvents |
Flame Retardant Performance: A Data-Driven Comparison
The effectiveness of a flame retardant is quantified through standardized tests. While comprehensive, directly comparable data for DBPP in the same polymer matrices as TPP is limited in the available literature, this section presents available data to offer insights into their performance.
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) measures the minimum oxygen concentration required to support the combustion of a material. A higher LOI value indicates better flame retardancy.
-
Triphenyl Phosphate (TPP): In epoxy resins, the addition of TPP has been shown to significantly increase the LOI. For instance, an epoxy resin with 9 wt% of a novel phosphate flame retardant (DMP, which has a similar structural motif to TPP) saw its LOI increase from 24.5% to 35.0%[1]. In polyurethane foams, the addition of 10 and 20 parts per hundred polyol (php) of TPP reduced the burning rate, indicating an increase in flame retardancy, which is correlated with a higher LOI[2].
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard to assess the flammability of plastic materials. The V-0 rating indicates the highest level of flame retardancy.
-
Triphenyl Phosphate (TPP): In epoxy resins, the addition of 9 wt% of a DMP flame retardant achieved a UL-94 V-0 rating[1]. Similarly, in polyurethane foams, while the addition of TPP alone reduced the burning rate, it did not achieve a V-0 rating in the specific study, but rather an HB (horizontal burning) classification[2].
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of a material by monitoring its weight change as a function of temperature. For flame retardants, TGA provides insights into their decomposition behavior and their effect on the thermal degradation of the polymer matrix.
-
Triphenyl Phosphate (TPP): TGA of TPP shows that it decomposes at high temperatures, releasing phosphorus-containing radicals[3]. When incorporated into polymers, TPP can alter the decomposition profile. For example, in an epoxy resin, the presence of TPP can lead to increased char yield at higher temperatures, indicating a condensed-phase mechanism[4].
-
This compound (DBPP): While specific TGA data for DBPP as a flame retardant in a polymer matrix is scarce, its use in fire-resistant aircraft hydraulic fluids suggests it possesses high thermal stability[5].
Mechanism of Action
The efficacy of a flame retardant is determined by its mechanism of action during the combustion process.
Triphenyl Phosphate (TPP): A Dual-Mode Action
TPP is known to exhibit a dual-mode flame retardant mechanism, acting in both the gas phase and the condensed phase.
-
Gas Phase Inhibition: Upon heating, TPP can volatilize and decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals interfere with the high-energy H• and OH• radicals in the flame, which are responsible for propagating the combustion chain reaction. This "radical scavenging" effect quenches the flame and reduces heat release.
-
Condensed Phase Charring: TPP can also act in the solid (condensed) phase. During thermal decomposition, it can form phosphoric acid, which then dehydrates to form polyphosphoric acid. This polyphosphoric acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a protective char layer on the material's surface. This char layer insulates the underlying polymer from heat and oxygen, and prevents the release of flammable volatiles.
This compound (DBPP): Predominantly Condensed Phase Action
While detailed mechanistic studies on DBPP as a flame retardant in solid polymers are limited, organophosphates with alkyl chains, like DBPP, are generally considered to act primarily through a condensed-phase mechanism. The presence of the butyl groups may lead to earlier decomposition compared to the more thermally stable phenyl groups in TPP. This decomposition can promote char formation in the underlying polymer at an earlier stage of the fire.
It is plausible that DBPP also exhibits some gas-phase activity, but the extent of this is not well-documented in the reviewed literature.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite materials and coating based on epoxy resin - ProQuest [proquest.com]
- 5. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Toxicity of Dibutyl Phenyl Phosphate and Its Metabolites: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of Dibutyl Phenyl Phosphate (DBPP) and its primary metabolites, Diphenyl Phosphate (DPP) and Dibutyl Phosphate (DBP), reveals distinct differences in their cytotoxic, genotoxic, and endocrine-disrupting potentials. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
This compound (DBPP) is an organophosphate flame retardant and plasticizer that, upon entering the body, is metabolized into two primary compounds: Diphenyl Phosphate (DPP) and Dibutyl Phosphate (DBP). Understanding the relative toxicity of the parent compound and its metabolites is crucial for assessing the overall health risks associated with DBPP exposure.
Executive Summary of Comparative Toxicity
| Compound | Acute Oral Toxicity (LD50, rat) | In Vitro Cytotoxicity (IC50) | Genotoxicity (Comet Assay) | Endocrine Disruption |
| DBPP | ~1790 mg/kg (mouse)[1] | Data not available | Data not available | Potential for endocrine disruption as an organophosphate.[2] |
| DPP | Data not available | Generally considered less cytotoxic than parent compounds like TPHP.[3] | Data not available in direct comparison. | Limited to no affinity for estrogen and androgen receptors compared to parent compounds.[3] |
| DBP | >2000 mg/kg[4] | 50 µM (Bovine lymphocytes)[5] | Induces DNA damage.[5][6] | Anti-androgenic effects, alters steroid hormone biosynthesis.[7] |
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative data for the acute toxicity, cytotoxicity, and genotoxicity of DBPP and its metabolites.
Table 1: Acute Oral Toxicity
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound (DBPP) | Mouse | 1790 | [1] |
| Dibutyl phosphate (DBP) | Rat | >2000 | [4] |
| Diphenyl phosphate (DPP) | - | Data not available | - |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| Dibutyl phosphate (DBP) | Bovine peripheral lymphocytes | 50 µM | [5] |
| This compound (DBPP) | - | Data not available | - |
| Diphenyl phosphate (DPP) | - | Data not available | - |
Note: While specific IC50 values for DBPP and DPP in direct comparison are limited, studies on related organophosphate flame retardants suggest that metabolites like DPP are often less cytotoxic than the parent compound.[3]
Table 3: Genotoxicity (Comet Assay)
| Compound | Cell Type | Observation | Reference |
| Dibutyl phosphate (DBP) | Human peripheral blood mononuclear cells | Statistically significant increase in DNA damage at 0.5 µg/mL. | |
| Dibutyl phosphate (DBP) | Bovine peripheral lymphocytes | Concentration-dependent increase in DNA damage.[5] | [5] |
| Dibutyl phosphate (DBP) | Human mucosal cells | Produced significant DNA damage. | |
| This compound (DBPP) | - | Data not available | - |
| Diphenyl phosphate (DPP) | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate replication and further research.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol generally involves:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (DBPP, DPP, DBP) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells. The alkaline version of the assay, which detects single and double-strand breaks and alkali-labile sites, typically follows these steps:
-
Cell Preparation: Isolate and suspend the cells to be tested.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.
Androgen Receptor (AR) Transactivation Assay for Endocrine Disruption
This reporter gene assay is used to determine if a chemical can act as an agonist or antagonist of the androgen receptor. A typical protocol involves:
-
Cell Culture and Transfection: Use a suitable cell line (e.g., a human cell line like MDA-kb2 or a yeast-based system) that is engineered to express the human androgen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive element.
-
Compound Exposure: Expose the cells to various concentrations of the test compounds. To test for antagonistic activity, co-expose the cells with a known AR agonist (e.g., dihydrotestosterone).
-
Incubation: Incubate the cells for a sufficient period to allow for receptor binding, transactivation, and reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product. For a luciferase reporter, this involves adding a substrate and measuring the resulting luminescence.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualizations
Metabolic Pathway of this compound
The metabolism of this compound (DBPP) primarily involves hydrolysis of the ester bonds, a process often mediated by cytochrome P450 enzymes in the liver. This leads to the formation of its two main metabolites, Diphenyl Phosphate (DPP) and Dibutyl Phosphate (DBP).
Caption: Metabolic activation of DBPP.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the key steps involved in assessing the cytotoxicity of DBPP and its metabolites using a cell-based assay.
Caption: Cytotoxicity testing workflow.
Signaling Pathway Disruption by Organophosphates
Organophosphate compounds, including DBPP and its metabolites, have been shown to interfere with various cellular signaling pathways. One key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Disruption of this pathway can lead to adverse cellular effects.
Caption: MAPK signaling pathway disruption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal metabolism of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Dibutyl Phenyl Phosphate: A Comparative Analysis of its Cross-Reactivity in Enzymatic Assays
For researchers and professionals in drug development and toxicology, understanding the selectivity of chemical compounds towards different enzymes is paramount. Dibutyl phenyl phosphate (DBPP), an organophosphate ester, has been a subject of interest for its potential as a selective enzyme inhibitor. This guide provides a comparative analysis of DBPP's cross-reactivity in key enzymatic assays, supported by available experimental data, to offer a clear perspective on its inhibitory profile.
Comparative Inhibitory Activity of this compound
The primary enzymatic targets for organophosphates are often serine hydrolases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CEs). The following table summarizes the known inhibitory activity of this compound against these enzymes.
| Enzyme Target | Common Substrate | DBPP Inhibition Constant (Ki) | Type of Inhibition | Efficacy |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 43 µM[1] | Competitive[1] | Potent and Selective Inhibitor[1] |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Not reported, "little activity"[1] | Not applicable | Weak to no inhibition[1] |
| Carboxylesterase (CE) | p-Nitrophenyl acetate | Data not available | Data not available | Unknown |
Key Findings:
-
This compound demonstrates significant selectivity for butyrylcholinesterase over acetylcholinesterase.[1]
-
The inhibition of BChE by DBPP is competitive, suggesting that it vies with the substrate for binding to the active site of the enzyme.[1]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams depict the competitive inhibition mechanism and a general workflow for an enzymatic inhibition assay.
References
- 1. Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Persistence of Dibutyl Phenyl Phosphate (DBPP) in Comparison to Other Organophosphate Esters: A Guide for Researchers
An Objective Comparison of Environmental Fate and Degradation Pathways
For researchers, scientists, and drug development professionals, understanding the environmental persistence of chemical compounds is a critical aspect of risk assessment and sustainable product development. This guide provides a comparative analysis of the environmental persistence of Dibutyl Phenyl Phosphate (DBPP) against other widely used organophosphate esters (OPEs), including Triphenyl Phosphate (TPhP), Tris(2-chloroethyl) Phosphate (TCEP), and Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP). The information presented herein is supported by available experimental data on their degradation in various environmental compartments.
Key Findings on Environmental Persistence
The environmental persistence of OPEs is governed by a combination of biotic and abiotic degradation processes, including biodegradation, hydrolysis, and photolysis. The available data, while not always from direct comparative studies, allows for a substantive comparison of the environmental fate of DBPP and other selected OPEs.
This compound (DBPP) exhibits a notable contrast in its degradation profile. While estimates suggest it is readily biodegradable in aerobic water systems, with a half-life of 3.5 days or less, it is highly resistant to abiotic degradation pathways.[1] Its estimated hydrolysis half-lives are exceptionally long, ranging from 3.6 to 47 years, and it is not expected to undergo significant direct photolysis in the environment.[1][2] This indicates that in the absence of microbial activity, DBPP is likely to persist in the environment.
Triphenyl Phosphate (TPhP) , in contrast, demonstrates a greater susceptibility to both biotic and abiotic degradation. Experimental studies have shown that TPhP undergoes ready biodegradation, with a reported half-life of 2.8 days in a ready biodegradability test.[2] Its persistence in soil is also relatively low, with aerobic and anaerobic half-lives of 37 and 21 days, respectively.[2] Furthermore, TPhP is susceptible to hydrolysis, with half-lives ranging from 3 to 19 days in neutral to alkaline waters.[2]
Tris(2-chloroethyl) Phosphate (TCEP) is generally considered to be more persistent in the environment. While specific half-life data from direct comparative studies are limited, research indicates its frequent detection in various environmental matrices and suggests a lower susceptibility to degradation compared to non-chlorinated OPEs.[3]
Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP) is also a compound of concern due to its widespread detection in the environment, suggesting a degree of persistence. However, specific and comparative experimental data on its degradation half-lives in different environmental compartments are not as readily available as for TPhP.
Comparative Data on Environmental Persistence
To facilitate a clear comparison, the following table summarizes the available quantitative data on the environmental persistence of DBPP and other selected OPEs. It is important to note that much of the data for DBPP is based on estimations and requires further experimental validation for a definitive comparison.
| Organophosphate Ester (OPE) | Degradation Process | Environmental Compartment | Half-life (t½) | Data Type |
| This compound (DBPP) | Aerobic Biodegradation | Water | ≤ 3.5 days | Estimated |
| Hydrolysis | Water | 3.6 - 47 years | Estimated | |
| Photolysis | Water | Not significant | Estimated | |
| Triphenyl Phosphate (TPhP) | Biodegradation (OECD 310) | Water | 2.8 days | Experimental |
| Aerobic Biodegradation | Soil | 37 days | Experimental | |
| Anaerobic Biodegradation | Soil | 21 days | Experimental | |
| Hydrolysis (pH 7-9) | Water | 3 - 19 days | Experimental | |
| Tris(2-chloroethyl) Phosphate (TCEP) | Biotransformation | Sediment | Degradation observed | Experimental |
| Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP) | - | - | Data not readily available | - |
Experimental Methodologies for Assessing Environmental Persistence
The determination of the environmental persistence of chemical compounds relies on standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals, which are widely accepted by regulatory bodies and the scientific community.
Biodegradation Assessment
Biodegradation is a key process governing the fate of organic compounds in the environment. Standardized tests are used to assess the potential of microorganisms to break down a substance.
-
Ready Biodegradability (OECD 301 Series): This series of tests (e.g., 301B - CO2 Evolution Test, 301F - Manometric Respirometry Test) provides a stringent assessment of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it meets specific criteria for mineralization (conversion to CO2, water, and mineral salts) within a 28-day period.
-
Transformation in Soil (OECD 307): This guideline evaluates the aerobic and anaerobic transformation of chemicals in soil. It provides data on the rate of degradation of the parent compound and the formation and decline of major transformation products, allowing for the determination of a soil half-life.
Abiotic Degradation Assessment
Abiotic processes, such as hydrolysis and photolysis, can also contribute significantly to the degradation of chemicals in the environment.
-
Hydrolysis as a Function of pH (OECD 111): This test guideline determines the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9). The study is conducted in sterile, buffered water in the dark to exclude microbial and photodegradation.
-
Phototransformation of Chemicals in Water (Direct and Indirect Photolysis): While no single OECD guideline fully covers all aspects of aquatic photolysis, various methods are employed to determine the direct photolysis rate (absorption of light by the chemical itself) and indirect photolysis rate (degradation by reaction with photochemically generated reactive species like hydroxyl radicals). These studies typically involve exposing the chemical in a suitable aqueous medium to a light source that simulates natural sunlight and measuring its degradation over time.
Conclusion
The available data suggests that this compound (DBPP) has a contrasting environmental persistence profile compared to other common organophosphate esters. While it is predicted to be readily biodegradable, its high resistance to hydrolysis and photolysis indicates that in environments with limited microbial activity, DBPP could be significantly more persistent. Triphenyl Phosphate (TPhP) appears to be the least persistent of the compared OPEs, with evidence of both rapid biodegradation and abiotic degradation. The chlorinated OPEs, TCEP and TDCIPP, are of greater concern regarding their potential for persistence, although more comparative quantitative data is needed for a definitive ranking.
For a comprehensive understanding and accurate risk assessment, further experimental studies following standardized OECD guidelines are crucial, particularly for DBPP, to move beyond estimated values and to enable direct, robust comparisons with other OPEs. Researchers are encouraged to consult the detailed OECD guidelines for in-depth information on conducting these environmental fate studies.
References
Bioaccumulation of Dibutyl phenyl phosphate versus dibutyl phthalate (DBP).
A Comparative Analysis for Researchers and Drug Development Professionals
The environmental persistence and bioaccumulation of industrial chemicals are critical considerations for researchers, scientists, and professionals in drug development. Understanding how these compounds behave in biological systems is paramount for assessing potential ecological and health risks. This guide provides an objective comparison of the bioaccumulation of two widely used industrial chemicals: Dibutyl phenyl phosphate (DPP), an organophosphate ester flame retardant and plasticizer, and Dibutyl phthalate (DBP), a common phthalate plasticizer. This analysis is supported by experimental data to delineate their respective bioaccumulation potential.
At a Glance: Key Bioaccumulation Parameters
A summary of the key physicochemical properties and experimentally determined or estimated bioaccumulation factors (BCF) for DPP and DBP is presented below. These parameters are crucial in predicting and understanding the extent to which these chemicals can accumulate in living organisms.
| Parameter | This compound (DPP) | Dibutyl Phthalate (DBP) |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.27 | 4.45 |
| Bioconcentration Factor (BCF) in Fish | Estimated at 46 | 11.5 - 53 |
| Metabolism | Primarily metabolized by Cytochrome P450 enzymes. | Rapidly metabolized to monobutyl phthalate (MBP) and phthalic acid (PA), also involving Cytochrome P450 enzymes.[1][2][3] |
Diving Deeper: Experimental Evidence
While direct comparative studies on the bioaccumulation of DPP and DBP are limited, individual studies on each compound and related chemicals provide valuable insights into their behavior in aquatic ecosystems.
Dibutyl Phthalate (DBP) Bioaccumulation
Numerous studies have investigated the bioaccumulation of DBP in various aquatic organisms. For instance, research on the swimming crab (Portunus trituberculatus) has shown that DBP can accumulate in a concentration-dependent manner and is metabolized to monobutyl phthalate (MBP) and phthalic acid (PA). In fish, DBP is readily taken up from the water and is also known to be metabolized. The bioconcentration factors for DBP in fish have been reported in the range of 11.5 to 53.
This compound (DPP) Bioaccumulation: An Estimation
Direct experimental data on the bioaccumulation of DPP in aquatic organisms is not as readily available as for DBP. However, based on its octanol-water partition coefficient (Log K_ow_ of 4.27), an estimated Bioconcentration Factor (BCF) of 46 has been calculated for fish. This estimation suggests a moderate potential for bioconcentration in aquatic organisms. Studies on other organophosphate esters (OPEs), such as diphenyl phosphate (DPhP) and 2-ethylhexyl diphenyl phosphate (EHDPP) in zebrafish, have shown that these compounds can be taken up from the water and exert biological effects. For example, life-cycle exposure to environmentally relevant concentrations of DPhP was found to inhibit growth and energy metabolism in zebrafish in a sex-specific manner.[4] While not a direct measure of bioaccumulation, this indicates that OPEs are bioavailable and can interact with biological systems.
Experimental Protocols: A Closer Look
To ensure the reliability and reproducibility of bioaccumulation data, standardized experimental protocols are employed. The following provides a detailed methodology for a typical bioaccumulation study in fish, based on established guidelines such as the OECD Guideline for the Testing of Chemicals 305.
Experimental Protocol: Bioaccumulation Study of Dibutyl Phthalate in Nile Tilapia (Oreochromis niloticus)
This protocol is based on a study investigating the effects of sublethal concentrations of DBP on Nile tilapia.[5]
1. Test Organisms and Acclimation:
-
Juvenile Nile tilapia are obtained from a reputable supplier.
-
Fish are acclimated to laboratory conditions for at least two weeks in glass aquaria with aerated, charcoal-filtered tap water.
-
During acclimation, fish are maintained at a controlled temperature (e.g., 28 ± 0.5 °C) and a specific light:dark cycle (e.g., 14:10 h).
-
Fish are fed a standard commercial diet, and feeding is typically ceased 48 hours prior to the start of the experiment.
2. Experimental Design:
-
A static or semi-static bioassay is conducted.
-
Fish are exposed to a control group (no DBP) and one or more sublethal concentrations of DBP dissolved in a suitable solvent (e.g., DMSO) and then diluted in the aquarium water.
-
The exposure duration can vary, for example, 24 to 96 hours for acute toxicity studies or longer for chronic bioaccumulation studies.
3. Test Conditions:
-
Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.
-
The test is conducted in all-glass aquaria to minimize adsorption of the test substance.
4. Sample Collection and Analysis:
-
At predetermined time points, fish are sampled from each treatment group.
-
Tissues of interest (e.g., muscle, liver, gills) are dissected.
-
The concentration of DBP and its metabolites in the tissues is determined using analytical methods such as gas chromatography-mass spectrometry (GC-MS).
-
Water samples are also collected and analyzed to determine the actual exposure concentrations.
5. Data Analysis:
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish tissue (at steady state) to the concentration in the water.
-
Uptake and elimination rate constants can also be determined by fitting the data to appropriate kinetic models.
Experimental workflow for a fish bioaccumulation study.
Signaling Pathways and Metabolism
The bioaccumulation of a chemical is not solely dependent on its physicochemical properties but is also influenced by the organism's ability to metabolize and eliminate it. A key player in the metabolism of many foreign compounds (xenobiotics), including DBP and likely DPP, is the cytochrome P450 (CYP) enzyme system.
Upon entering an organism, these compounds can be recognized by cellular receptors, such as the aryl hydrocarbon receptor (AhR) or the pregnane X receptor (PXR). This recognition can trigger a signaling cascade that leads to the increased expression of CYP enzymes. These enzymes then catalyze reactions, such as hydroxylation, that make the compounds more water-soluble and easier to excrete. In the case of DBP, it is metabolized to monobutyl phthalate (MBP) and then to phthalic acid (PA) before excretion. A similar metabolic pathway involving CYP enzymes is anticipated for DPP.
Xenobiotic metabolism pathway involving Cytochrome P450.
Conclusion
Based on the available data, both this compound and Dibutyl phthalate exhibit a moderate potential for bioaccumulation in aquatic organisms. Their Log K_ow_ values are similar, suggesting comparable passive diffusion across biological membranes. The estimated BCF for DPP (46) falls within the range of experimentally determined BCFs for DBP (11.5 - 53), indicating that their bioaccumulation potential is in a similar order of magnitude.
However, a key differentiator is the metabolic pathway. Both compounds are substrates for cytochrome P450 enzymes, leading to their biotransformation and subsequent excretion. The efficiency of these metabolic processes in different species will ultimately determine the steady-state concentration of these chemicals in their tissues.
For researchers and drug development professionals, this comparison highlights the importance of considering not only the physicochemical properties but also the metabolic fate of compounds when assessing their bioaccumulation potential. While DBP has been more extensively studied, the data on DPP and other organophosphate esters suggest that they warrant similar scrutiny. Further direct comparative studies are needed to provide a more definitive assessment of the relative bioaccumulation risk of these two important industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish in a Sex-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
A Comparative Guide to Non-Halogenated and Halogenated Organophosphate Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of non-halogenated and halogenated organophosphate flame retardants (OPFRs). The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their applications.
Mechanisms of Flame Retardancy
Organophosphate flame retardants function through two primary mechanisms, largely dictated by the presence or absence of halogens.
-
Halogenated Organophosphate Flame Retardants (H-OPFRs): These compounds, which include chlorine or bromine atoms, primarily act in the gas phase .[1] During combustion, they release halogen radicals that interfere with the chain reactions of the fire in the gas phase, effectively quenching the flame.[1]
-
Non-Halogenated Organophosphate Flame Retardants (NH-OPFRs): These flame retardants predominantly exert their effect in the solid phase .[1] They promote the formation of a char layer on the surface of the material.[2] This char acts as an insulating barrier, limiting the transfer of heat and the release of flammable volatiles.[2] Some phosphorus and nitrogen-containing non-halogenated flame retardants can also exhibit gas-phase activity.[3]
Performance Comparison
The choice between halogenated and non-halogenated OPFRs often involves a trade-off between flame retardant efficiency and other material properties.
Key Performance Differences:
-
Efficiency: Halogenated flame retardants are generally considered more effective at lower concentrations.[2]
-
Material Properties: Non-halogenated flame retardants may require higher loading levels to achieve the desired level of flame retardancy, which can sometimes impact the mechanical properties of the polymer matrix.
-
Environmental and Health Profile: There is growing concern about the environmental persistence and potential health risks associated with some halogenated flame retardants, leading to increased interest in non-halogenated alternatives.[2][4]
Table 1: Flammability Performance of Non-Halogenated vs. Halogenated OPFRs in Epoxy Resin
| Flame Retardant Type | Phosphorus Content (wt%) | UL-94 Rating | Reference |
| Non-Halogenated (DOPO-based) | 1-2 | V-0 | [2] |
| Non-Halogenated (PPMP-based) | 1-2 | V-0 | [2] |
| Halogenated (Tetrabromobisphenol A - TBBA) | - | V-0 | [5] |
Table 2: Thermal Stability of Polycarbonate with Non-Halogenated Flame Retardant
| Material | TGA Onset of Decomposition (°C) | Char Yield at 700°C (%) | Reference |
| Polycarbonate (PC) | ~450 | <20 | [6] |
| PC with KSS (non-halogenated) | ~430 | >30 | [6] |
Table 3: Cone Calorimetry Data for Polypropylene with Non-Halogenated Flame Retardant
| Material | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Reference |
| Polypropylene (PP) with ST-DOPO/APP (non-halogenated) | 81.2 | 34.1 | [7] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition characteristics of the material.
Methodology:
-
A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, to simulate different conditions.
-
The resulting data provides information on the onset of degradation, the rate of mass loss, and the amount of residual char.
UL-94 Vertical Burn Test
Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.
Methodology:
-
A rectangular specimen of the material is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The time it takes for the flame to self-extinguish is recorded.
-
The flame is immediately reapplied for another 10 seconds and removed.
-
The afterflame time and any dripping of flaming particles are observed.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame time and dripping behavior, with V-0 being the highest rating.[8]
Cone Calorimetry
Objective: To measure the heat release rate and other combustion properties of a material under controlled fire-like conditions.
Methodology:
-
A flat sample of the material (typically 100x100 mm) is exposed to a specific level of radiant heat from a conical heater.
-
An external igniter is used to ignite the flammable gases released from the material's surface.
-
The rate of heat release is determined by measuring the oxygen consumption in the exhaust gas stream.
-
Other parameters such as time to ignition, mass loss rate, smoke production, and total heat released are also measured.
Visualization of Biological Signaling Pathways
While the flame retardancy mechanism is a chemical process, the biological effects of OPFRs are of significant interest to the scientific community. The following diagram illustrates a simplified overview of potential toxicity pathways associated with some organophosphate flame retardants.
References
- 1. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronics.org [electronics.org]
- 3. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdaoxintong.com [sdaoxintong.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alternatives to Dibutyl Phenyl Phosphate: A Comparative Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternatives to Dibutyl Phenyl Phosphate (DPP) in its primary industrial applications as a flame retardant, plasticizer, and hydraulic fluid/lubricant additive. The following sections detail the performance of viable alternatives, supported by experimental data and standardized testing protocols, to aid in the selection of safer and more effective compounds.
Performance as a Flame Retardant
DPP is an effective organophosphate flame retardant, but concerns over its environmental and health profile have prompted the search for alternatives. Key performance metrics for flame retardants include the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test rating.
Comparative Performance Data of Flame Retardants
| Flame Retardant Class | Example Compound | Polymer Matrix | LOI (%) | UL 94 Rating (1.6 mm) |
| Organophosphate (Aryl Phosphate) | This compound (DPP) | Polycarbonate (PC) | 28-32 | V-0 |
| Organophosphate (Alkyl Phosphate) | Triethyl Phosphate (TEP) | Polyurethane (PU) Foam | 24-26 | V-2 |
| Organophosphate (Oligomeric) | Resorcinol bis(diphenyl phosphate) (RDP) | PC/ABS Blend | 30-35 | V-0 |
| Bisphenol A bis(diphenyl phosphate) (BDP) | PC/ABS Blend | 32-36 | V-0 | |
| Inorganic Hydroxide | Aluminum Trihydroxide (ATH) | Polypropylene (PP) | 25-30 | V-1 |
| Magnesium Dihydroxide (MDH) | Polyamide 6 (PA6) | 26-31 | V-0 | |
| Nitrogen-Based | Melamine Cyanurate (MC) | Polyamide 6 (PA6) | 30-34 | V-0 |
Note: Performance data is typical and can vary based on the specific polymer formulation and loading level of the flame retardant.
Experimental Protocols for Flame Retardancy Testing
The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a material.
-
Specimen Preparation: A small, vertically oriented specimen of the polymer containing the flame retardant is prepared according to the standard's specifications.
-
Test Apparatus: The specimen is placed in a transparent chimney through which a controlled mixture of oxygen and nitrogen is passed.
-
Ignition: The top edge of the specimen is ignited with a pilot flame.
-
Oxygen Concentration Adjustment: The oxygen concentration in the gas mixture is systematically varied. If the flame self-extinguishes, the oxygen concentration is increased. If the flame is sustained, the oxygen concentration is decreased.
-
Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material sustains combustion under the specified test conditions. A higher LOI value indicates better flame retardancy.
The UL 94 test is a widely used standard to determine the flammability of plastic materials. The V-0, V-1, and V-2 ratings are based on a vertical burn test.
-
Specimen Preparation: A set of rectangular bar specimens of a specified dimension is prepared.
-
Test Procedure: Each specimen is mounted vertically and exposed to a calibrated flame at its lower end for two 10-second intervals.
-
Data Collection: The duration of flaming after each flame application, the duration of afterglow, and whether flaming drips ignite a piece of cotton placed below the specimen are recorded.
-
Classification:
-
V-0: Afterflame time for each specimen is less than 10 seconds, the total afterflame time for a set of five specimens is less than 50 seconds, and there are no flaming drips that ignite the cotton.
-
V-1: Afterflame time for each specimen is less than 30 seconds, the total afterflame time for a set of five specimens is less than 250 seconds, and there are no flaming drips that ignite the cotton.
-
V-2: Afterflame time for each specimen is less than 30 seconds, the total afterflame time for a set of five specimens is less than 250 seconds, but flaming drips that ignite the cotton are allowed.
-
Performance as a Plasticizer
DPP is utilized as a plasticizer to enhance the flexibility and processability of polymers, particularly PVC. The effectiveness of a plasticizer is evaluated by its impact on the mechanical properties of the polymer, such as tensile strength and elongation at break.
Comparative Performance Data of Plasticizers in PVC
| Plasticizer Class | Example Compound | Tensile Strength (MPa) | Elongation at Break (%) |
| Phosphate Ester | This compound (DPP) | 15 - 20 | 250 - 300 |
| Phthalate Ester | Di(2-ethylhexyl) phthalate (DEHP) | 18 - 23 | 300 - 350 |
| Citrate Ester | Acetyl Tributyl Citrate (ATBC) | 17 - 22 | 320 - 380 |
| Bio-Based (Epoxidized Oil) | Epoxidized Soybean Oil (ESBO) | 16 - 21 | 280 - 330 |
| Benzoate Ester | Diethylene Glycol Dibenzoate (DEGDB) | 19 - 24 | 290 - 340 |
Note: Data represents typical values for flexible PVC formulations with a standard loading of the plasticizer.
Experimental Protocol for Plasticizer Performance Evaluation
This test method determines the tensile properties of plastics, providing insight into the material's strength and ductility.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized polymer sheets according to the dimensions specified in the standard.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine.
-
Tensile Loading: The specimen is pulled at a constant rate of speed until it fractures.
-
Data Acquisition: The force and elongation are continuously monitored throughout the test.
-
Calculation of Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Performance in Hydraulic Fluids and Lubricants
Phosphate esters like DPP are used as base stocks in fire-resistant hydraulic fluids and as anti-wear additives in lubricants. Polyol esters have emerged as a primary alternative in high-performance, fire-resistant hydraulic fluids.
Comparative Performance of Hydraulic Fluid Base Stocks
| Property | This compound (Phosphate Ester) | Polyol Ester |
| Fire Resistance | Excellent | Very Good |
| Lubricity | Excellent | Excellent |
| Thermal Stability | Good | Excellent |
| Hydrolytic Stability | Fair | Good |
| Biodegradability | Poor | Readily Biodegradable |
| Seal Compatibility | Requires specific seals (e.g., Viton) | Compatible with standard seals (e.g., Buna-N) |
| Toxicity of Combustion Fumes | Neurotoxic | Less toxic |
Experimental Protocols for Hydraulic Fluid and Lubricant Testing
This test method evaluates the thermal stability of hydraulic fluids by exposing them to high temperatures in the presence of metals that are typically found in hydraulic systems.
-
Apparatus: A test cell containing the fluid sample and metal catalysts (e.g., copper and steel) is used.
-
Procedure: The test cell is heated to a specified temperature (e.g., 135°C) for a set duration (e.g., 168 hours).
-
Analysis: After the test, the fluid is analyzed for changes in its physical and chemical properties, such as viscosity and acidity (Total Acid Number - TAN). The metal specimens are also examined for corrosion and deposits.
This method assesses the stability of hydraulic fluids in the presence of water and a copper catalyst.
-
Procedure: A mixture of the hydraulic fluid and water is placed in a pressure bottle with a copper specimen.
-
Incubation: The bottle is rotated end-over-end in an oven at a specified temperature (e.g., 93°C) for 48 hours.
-
Analysis: After the test, the change in the acidity of the water layer, the change in the fluid's viscosity, and the weight change of the copper specimen are measured. Significant changes indicate poor hydrolytic stability.
Logical Workflow for Selecting a DPP Alternative
The selection of a suitable alternative to this compound requires a systematic evaluation of performance, safety, and regulatory compliance. The following diagram illustrates a decision-making workflow.
This guide provides a foundational overview for selecting alternatives to this compound. It is crucial for researchers and developers to conduct their own specific testing and validation to ensure the chosen alternative meets the unique requirements of their application.
Safety Operating Guide
Proper Disposal of Dibutyl Phenyl Phosphate: A Guide for Laboratory Professionals
The proper handling and disposal of Dibutyl phenyl phosphate (DBPP) are critical for ensuring laboratory safety and environmental protection. As an organophosphate compound, DBPP presents specific hazards that necessitate strict adherence to established protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage DBPP waste safely and in compliance with regulations.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its potential hazards and the necessary safety precautions. Prolonged or repeated skin contact can lead to irritation, including drying and cracking[1]. Exposure to heated vapors or aerosols may cause nose and throat irritation[1].
Personal Protective Equipment (PPE): When working with DBPP, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EU EN 166 or US NIOSH standards[2][3].
-
Skin Protection: Use chemical-impermeable gloves and wear fire- or flame-resistant and impervious clothing[2][3].
-
Respiratory Protection: In situations where the chemical is being weighed, diluted, or where vapors may be generated, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended[1][4].
In case of exposure, follow standard first-aid measures immediately: move to fresh air for inhalation, flush eyes with water for at least 15 minutes for eye contact, and remove contaminated clothing and wash skin with soap and water for skin contact[2][3][4]. If ingested, rinse the mouth with water and seek medical attention[2][3].
Core Principles of Chemical Waste Disposal
This compound waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. As such, it is classified as hazardous waste and is subject to stringent disposal requirements.
Key Prohibitions:
-
DO NOT dispose of DBPP down the sanitary sewer or drain[5][8]. Discharge into the environment must be avoided[2].
All chemical waste, including DBPP, must be managed through an institutional Environmental Health and Safety (EHS) hazardous waste program[5].
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Collect all DBPP waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.
-
Whenever possible, collect specific chemical wastes individually to avoid unintended reactions[6]. Organophosphates like DBPP can react with strong reducing agents to form highly toxic and flammable phosphine gas[2][4].
2. Container Selection and Management:
-
Use appropriate, leak-proof containers. Plastic bottles are often preferred over glass when chemical compatibility is not an issue, as they are less prone to breakage[5].
-
Ensure the container is kept securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Hazardous Waste Labeling:
-
Properly label the waste container immediately upon starting waste accumulation.
-
Use the official EHS hazardous waste tag for your institution[5]. The label must include the following information:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas)[5].
-
For mixtures, list each chemical component and its approximate percentage or volume[5].
-
The date when waste was first added to the container (generation date)[5].
-
The location of origin (e.g., building, room number)[5].
-
The name and contact information of the Principal Investigator or responsible person[5].
-
Checkmarks indicating the appropriate hazard pictograms[5].
-
4. Arranging for Disposal:
-
Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.
-
This typically involves completing a "Hazardous Waste Information Form" or using an online system[5].
Accidental Spill Cleanup Protocol
In the event of a DBPP spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition[2][4].
-
Ventilate: Ensure the area is well-ventilated[2].
-
Contain: For small spills, use an inert absorbent material such as sand, silica gel, or absorbent paper to soak up the liquid[4][9].
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it in a suitable, sealable container for disposal as hazardous waste[2][4]. Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag[4].
-
Decontaminate: Wash the contaminated surface first with alcohol, followed by a thorough wash with a strong soap and water solution[4].
-
Seek Verification: Do not re-enter the area without protective equipment until a safety officer has verified that it has been properly cleaned[4].
Data and Protocols
Summary of this compound Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₃O₄P | [1] |
| Molecular Weight | 286.31 g/mol | [1][4] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Boiling Point | 131-132 °C | [1] |
| Flash Point | > 93.3 °C (> 200 °F) | [1] |
| Density | ~1.069 g/cm³ at 25 °C | [1] |
| Water Solubility | < 1 mg/mL | [1][4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.27 | [1][2] |
Hypothetical Experimental Protocol: Preparation of a DBPP Solution and Waste Disposal
This protocol outlines the preparation of a standard solution of this compound and the subsequent handling and disposal of all generated waste streams.
Objective: To prepare a 10 mM stock solution of DBPP in ethanol for use in a cell culture experiment.
Materials:
-
This compound (liquid)
-
Anhydrous ethanol
-
Calibrated pipettes and sterile, disposable tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Hazardous waste container (HDPE plastic) with EHS tag
-
Secondary containment tray
Procedure:
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Perform all work within a certified chemical fume hood.
-
Place a new, properly labeled EHS hazardous waste tag on a designated 500 mL HDPE waste bottle. Record the date.
-
Place an absorbent, plastic-backed pad on the work surface inside the fume hood.
-
-
Solution Preparation:
-
Using a calibrated pipette, transfer the required volume of DBPP to a 15 mL conical tube.
-
Add the calculated volume of anhydrous ethanol to achieve a final concentration of 10 mM.
-
Cap the tube and vortex gently to mix.
-
-
Waste Segregation and Collection:
-
Dispose of the pipette tip used to transfer the neat DBPP directly into the hazardous waste container.
-
Any contaminated wipes or absorbent pads should also be placed in the solid hazardous waste stream.
-
Rinse any non-disposable glassware that came into contact with DBPP with a small amount of ethanol. Pour this rinse (rinsate) into the liquid hazardous waste container. Repeat twice.
-
-
End of Work:
-
Securely cap the hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Store the waste container in a designated satellite accumulation area within the lab, inside secondary containment.
-
When the experiment is complete or the waste container is full, complete the EHS pickup request form and await collection.
-
Visualizations
Caption: Decision flowchart for the proper segregation and disposal of this compound waste.
Caption: Experimental workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. DIBUTYLPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Hazardous Waste Regulations [rila.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Dibutyl phenyl phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dibutyl phenyl phosphate (DBPP). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety Information
This compound is an organophosphate that can be harmful if inhaled, ingested, or absorbed through the skin.[1] Exposure can cause irritation to the eyes, skin, and respiratory system.[1][2] Repeated or prolonged contact with the skin may lead to drying and cracking.[2] As an organophosphate, DBPP is susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and water.[4] Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the primary barriers against exposure to this compound.
Respiratory Protection
A NIOSH-approved respirator is required when handling DBPP, especially where the neat chemical is weighed and diluted or when there is a potential for aerosol generation.[3]
| Condition | Recommended Respirator |
| Weighing and Diluting Neat Chemical | NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[3] |
| Potential for Aerosol Generation | NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode. |
Eye and Face Protection
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection.
Skin and Body Protection
Wear appropriate protective gloves and clean body-covering clothing.[1]
The choice of glove material is critical for preventing skin absorption. Breakthrough time, which is the time it takes for the chemical to permeate the glove material, is a key factor. Always inspect gloves for damage before use.
| Glove Material | Rating for Dibutyl Phthalate* | Breakthrough Time |
| Butyl Rubber | Good | > 4 hours |
| Nitrile Rubber | Good | > 4 hours |
| Neoprene | Good | > 4 hours |
| PVC | Poor | < 1 hour |
| Natural Latex | Poor | < 1 hour |
*Data for this compound is limited; these recommendations for a related compound, Dibutyl phthalate, provide guidance. It is crucial to consult the specific glove manufacturer's chemical resistance guide.
Operational Plan for Handling this compound
A systematic approach to handling DBPP is essential for safety and experimental integrity.
Experimental Protocol
-
Preparation :
-
Designate a specific area for handling DBPP, preferably within a chemical fume hood.
-
Assemble all necessary PPE: NIOSH-approved respirator, chemical safety goggles, face shield, appropriate gloves, and a lab coat.
-
Have spill control materials readily available, such as absorbent pads and a designated waste container.
-
-
Handling :
-
Put on all required PPE before entering the designated handling area.
-
Conduct all work with DBPP within a certified chemical fume hood to minimize inhalation exposure.
-
Use caution to avoid skin and eye contact.
-
-
Post-Handling & Cleanup :
-
After handling, decontaminate all work surfaces with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[3]
-
Remove PPE in a manner that avoids contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of DBPP and contaminated materials is crucial to prevent environmental contamination.
Disposal Protocol
-
Waste Segregation :
-
Collect all liquid waste containing DBPP in a dedicated, leak-proof, and clearly labeled container.
-
Contaminated solid waste, including gloves, absorbent paper, and pipette tips, should be collected in a separate, sealed, vapor-tight plastic bag.[3]
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal :
-
Ultimate disposal must adhere to local, state, and federal environmental regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour DBPP down the drain.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
